Product packaging for Methyl 3-amino-2-methylbenzoate(Cat. No.:CAS No. 18583-89-6)

Methyl 3-amino-2-methylbenzoate

Cat. No.: B101988
CAS No.: 18583-89-6
M. Wt: 165.19 g/mol
InChI Key: ZOOQFAUFPWXUMI-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylbenzoate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B101988 Methyl 3-amino-2-methylbenzoate CAS No. 18583-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQFAUFPWXUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396614
Record name Methyl 3-amino-2-methylbenzoate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18583-89-6
Record name Methyl 3-amino-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methylbenzoic acid methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18583-89-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-2-methylbenzoate, a key building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, synthesis and purification protocols, spectroscopic information, and potential applications, with a focus on its emerging role in drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic ester. Its core structure consists of a benzene ring functionalized with an amino group, a methyl group, and a methyl ester group. These functional groups contribute to its unique chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 18583-89-6[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance Colorless to brown liquid[3]
Boiling Point 300 °C (lit.)[1]
Density 1.146 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.573 (lit.)[1]
Flash Point 104 °C (219.2 °F) - closed cup[1]
pKa (Predicted) 3.31 ± 0.10[3]
Solubility Chloroform (Sparingly), Methanol (Slightly)[3]
InChI Key ZOOQFAUFPWXUMI-UHFFFAOYSA-N[1]
SMILES CC1=C(C=CC=C1N)C(=O)OC[4]

Synthesis and Purification

Synthesis of 3-amino-2-methylbenzoic acid

A common method for the synthesis of 3-amino-2-methylbenzoic acid is the reduction of 2-methyl-3-nitrobenzoic acid.[5]

Experimental Protocol: Synthesis of 3-amino-2-methylbenzoic acid [5]

  • Reaction Setup: In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol) in ethyl acetate.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (0.10 g) to the solution.

  • Hydrogenation: Stir the reaction mixture vigorously for 15 hours under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

  • Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (60-120 mesh) using a mixture of dichloromethane and ethanol (99.5:0.5 v/v) as the eluent to yield pure 3-amino-2-methylbenzoic acid as a white solid.

Esterification to this compound (Proposed)

The following protocol is adapted from the synthesis of the similar compound, Methyl 3-amino-4-methylbenzoate, and represents a likely method for the preparation of the title compound.[6]

Experimental Protocol: Esterification of 3-amino-2-methylbenzoic acid [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by standard laboratory techniques. The following is a general purification protocol adapted from a similar compound.[7]

Experimental Protocol: Purification by Column Chromatography [7]

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. If peak tailing is observed on TLC, a small amount of triethylamine (0.5-1%) can be added to the eluent.

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity mobile phase and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent.

    • Carefully load the dried sample onto the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Spectroscopic Data (Predicted and Analogous)

Specific experimental spectroscopic data for this compound is not available in the provided search results. The following information is based on data for closely related compounds and general principles of spectroscopy.

Table 2: Predicted and Analogous Spectroscopic Data

SpectrumPredicted/Analogous DataReference(s)
¹H NMR Based on Methyl 2-amino-3-methylbenzoate: Aromatic protons (δ 6.5-7.8 ppm), -OCH₃ protons (δ ~3.9 ppm), Ar-CH₃ protons (δ ~2.2 ppm), -NH₂ protons (broad singlet).[8]
¹³C NMR Based on 3-methylbenzoic acid: Carbonyl carbon (C=O) (~167 ppm), aromatic carbons (~120-140 ppm), -OCH₃ carbon (~52 ppm), Ar-CH₃ carbon (~20 ppm).[9]
IR (Infrared) Based on 3-amino-2-methylbenzoic acid and methyl benzoate: N-H stretching (two bands, ~3300-3500 cm⁻¹), C=O stretching (~1700-1730 cm⁻¹), C-N stretching (~1280 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹).[5][10][11]
Mass Spectrum (MS) Based on 2-amino-3-methylbenzoic acid: Molecular ion peak (M⁺) expected at m/z = 165. Fragmentation may involve loss of -OCH₃ (m/z = 134) and -COOCH₃ (m/z = 106).[12]

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted to other functional groups. Its substituted benzene ring can also participate in electrophilic aromatic substitution reactions.

The presence of the amino and methyl groups on the benzene ring, along with the ester functionality, makes this compound a valuable scaffold in medicinal chemistry. There is evidence to suggest that compounds with similar structural motifs possess interesting biological activities.

Potential as an Antitumor Agent

While direct studies on the antitumor activity of this compound are limited, related compounds have shown promise. Two potential mechanisms of action are hypothesized based on the activity of structurally similar molecules.

Some aminophenyl benzothiazole derivatives, which share the aminomethylphenyl moiety, have been shown to act as agonists of the Aryl Hydrocarbon Receptor (AhR).[13] AhR is a transcription factor involved in regulating immune responses and cellular proliferation.[13] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-drugs into active cytotoxic agents within tumor cells.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_3_amino_2_methylbenzoate Methyl 3-amino- 2-methylbenzoate (Hypothesized Ligand) AhR Aryl Hydrocarbon Receptor (AhR) Methyl_3_amino_2_methylbenzoate->AhR Binds HSP90 HSP90 AhR->HSP90 Dissociates from ARNT ARNT AhR->ARNT Dimerizes with Nucleus Nucleus AhR->Nucleus Translocates to XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to Cytoplasm Cytoplasm Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates Biological_Effect Biological Effect (e.g., Pro-drug activation, Tumor Suppression) Gene_Transcription->Biological_Effect Leads to

Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway for antitumor activity.

Derivatives of methyl 3-aminobenzoate have been identified as dual inhibitors of malate dehydrogenase 1 (MDH1) and 2 (MDH2).[14] MDH enzymes are crucial for cellular metabolism, and their inhibition can disrupt cancer cell metabolism and proliferation.[15] Specifically, inhibition of MDH can interfere with the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, leading to reduced mitochondrial respiration and inhibition of hypoxia-inducible factor-1α (HIF-1α) accumulation, a key factor in tumor survival.[14][16]

MDH_Inhibition_Pathway Methyl_3_amino_2_methylbenzoate This compound (Hypothesized Inhibitor) MDH1_2 Malate Dehydrogenase (MDH1 & MDH2) Methyl_3_amino_2_methylbenzoate->MDH1_2 Inhibits Malate_Aspartate_Shuttle Malate-Aspartate Shuttle MDH1_2->Malate_Aspartate_Shuttle TCA_Cycle TCA Cycle MDH1_2->TCA_Cycle Tumor_Growth Tumor Growth MDH1_2->Tumor_Growth Inhibition leads to suppression of Mitochondrial_Respiration Mitochondrial Respiration Malate_Aspartate_Shuttle->Mitochondrial_Respiration Supports TCA_Cycle->Mitochondrial_Respiration Supports HIF_1a HIF-1α Accumulation Mitochondrial_Respiration->HIF_1a Reduces HIF_1a->Tumor_Growth Promotes

Caption: Hypothesized mechanism of antitumor activity via Malate Dehydrogenase (MDH) inhibition.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: Hazard and Safety Information

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritant (Category 2)GHS07WarningH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with considerable potential, particularly in the field of drug discovery. While further research is needed to fully elucidate its spectroscopic properties and biological activities, the available data on related compounds suggest promising avenues for investigation into its use as a scaffold for novel antitumor agents. The synthetic and purification protocols outlined in this guide provide a solid foundation for researchers to work with this compound. As with all chemicals, appropriate safety precautions should be taken during handling and use.

References

An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-amino-2-methylbenzoate, an organic compound of interest in pharmaceutical and chemical research. This document details its physicochemical characteristics, provides experimental protocols for their determination, and outlines its synthesis pathway.

Core Physical and Chemical Properties

This compound, with the CAS number 18583-89-6, is a substituted aromatic ester. A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Boiling Point 300 °C at 760 mmHg[1]
Density 1.146 g/mL at 25 °C
Refractive Index (n20/D) 1.573
Melting Point Not available
Solubility Data for the parent carboxylic acid, 3-amino-2-methylbenzoic acid, indicates solubility in various organic solvents.[2][3][4] Specific solubility data for the methyl ester is not readily available.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of this compound are provided below.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.[5]

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[6] Pure compounds typically exhibit a sharp melting point range of 1-2°C, while impurities tend to depress and broaden the melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[6]

  • Capillary tubes (sealed at one end)[5][7]

  • Thermometer[5][6]

  • Mortar and pestle

Procedure:

  • A small amount of the dry compound is finely powdered using a mortar and pestle.[6][7]

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[5][7]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]

  • The thermometer and capillary assembly are placed in the heating bath of the melting point apparatus.

  • The sample is heated gradually, with the rate of heating slowed to 1-2°C per minute as the expected melting point is approached.[6]

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7]

  • The melting point is reported as the range T1-T2.[5]

Determination of Solubility

Solubility is a fundamental property that dictates the suitability of a compound for various applications, including formulation and reaction conditions.

Principle: The solubility of a solid in a solvent is determined by finding the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.

Apparatus:

  • Test tubes or small vials

  • Graduated cylinders or pipettes

  • Balance

  • Stirring apparatus (e.g., magnetic stirrer)

  • Temperature-controlled bath

Procedure (Qualitative):

  • Place a small, known amount of this compound into a test tube.

  • Add a small, measured volume of the desired solvent (e.g., water, ethanol, acetone) to the test tube.

  • Vigorously shake or stir the mixture at a constant temperature.[8]

  • Observe if the solid dissolves completely. If it does, add more solute in small increments until no more dissolves, indicating a saturated solution.

  • Record the solubility as soluble, partially soluble, or insoluble.[9]

Procedure (Quantitative - Gravimetric Method): [2]

  • Add an excess amount of the solid to a known volume of the solvent in a flask.

  • Stir the mixture in a temperature-controlled bath for a prolonged period to ensure equilibrium is reached.

  • Once saturated, allow any undissolved solid to settle.

  • Carefully decant or filter a known volume of the supernatant (the saturated solution) into a pre-weighed container.

  • Evaporate the solvent from the container.

  • Weigh the container with the solid residue.

  • The mass of the dissolved solid can then be calculated and the solubility expressed in g/100 mL or other appropriate units.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-methyl-3-nitrobenzoic acid.

Step 1: Reduction of 2-Methyl-3-nitrobenzoic Acid to 3-Amino-2-methylbenzoic Acid [10]

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Ethyl acetate

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas supply

Procedure:

  • Dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate in a suitable reaction flask.[10]

  • Add a catalytic amount of 5% Pd/C to the solution.[10]

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for approximately 15 hours.[10]

  • Upon completion of the reaction (monitored by techniques like TLC), filter the mixture to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-2-methylbenzoic acid.[10]

Step 2: Fischer Esterification of 3-Amino-2-methylbenzoic Acid [11][12][13]

Materials:

  • 3-Amino-2-methylbenzoic acid (from Step 1)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the crude 3-amino-2-methylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.[12][13]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[11][12]

  • Attach a reflux condenser and heat the mixture to reflux for several hours.[11][13] The reaction progress can be monitored by TLC.

  • After cooling, transfer the reaction mixture to a separatory funnel containing water.[12]

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[12]

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.[11][12]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[11]

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthesis pathway and a general workflow for the determination of the physical properties of this compound.

Synthesis_of_Methyl_3_amino_2_methylbenzoate cluster_step1 Step 1: Reduction cluster_step2 Step 2: Fischer Esterification 2-Methyl-3-nitrobenzoic_Acid 2-Methyl-3-nitrobenzoic_Acid 3-Amino-2-methylbenzoic_Acid 3-Amino-2-methylbenzoic_Acid 2-Methyl-3-nitrobenzoic_Acid->3-Amino-2-methylbenzoic_Acid H2, Pd/C Ethyl Acetate 3-Amino-2-methylbenzoic_Acid_2 3-Amino-2-methylbenzoic Acid Methyl_3-amino-2-methylbenzoate This compound 3-Amino-2-methylbenzoic_Acid_2->Methyl_3-amino-2-methylbenzoate CH3OH, H2SO4 (cat.) Reflux Physical_Property_Determination_Workflow Start Start Obtain_Sample Obtain Pure Sample of This compound Start->Obtain_Sample Determine_MP Determine Melting Point Obtain_Sample->Determine_MP Determine_Solubility Determine Solubility Obtain_Sample->Determine_Solubility Record_Data Record and Analyze Data Determine_MP->Record_Data Determine_Solubility->Record_Data End End Record_Data->End

References

Methyl 3-amino-2-methylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 3-amino-2-methylbenzoate

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is the first step in its potential application. This document provides core data on this compound.

The essential molecular details of this compound are summarized below. This data is foundational for any experimental design, from reaction stoichiometry to analytical characterization.

ParameterValue
Molecular Formula C9H11NO2[1][2][3][4]
Molecular Weight 165.19 g/mol [1][2][3]
CAS Number 18583-89-6[1][2]

Note: The request for experimental protocols and signaling pathway diagrams is not applicable to the query for the molecular weight and formula of a specific chemical compound.

References

Synthesis of Methyl 3-amino-2-methylbenzoate from 3-amino-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3-amino-2-methylbenzoate from 3-amino-2-methylbenzoic acid. This guide provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Overview of Synthetic Strategies

The primary method for the synthesis of this compound from 3-amino-2-methylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. Common catalysts for this transformation include p-toluenesulfonic acid and sulfuric acid. An alternative approach involves the use of thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the esterification.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of 3-amino-2-methylbenzoic acid (Starting Material)

The necessary starting material, 3-amino-2-methylbenzoic acid, can be synthesized via the reduction of 2-methyl-3-nitrobenzoic acid.

Protocol: A solution of 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol) in ethyl acetate is prepared in a two-necked round-bottom flask. To this solution, 5% Palladium on carbon (Pd-C) catalyst (0.10 g) is added. The reaction mixture is stirred for 15 hours under a hydrogen atmosphere. Upon completion of the reaction, the solvent is removed by distillation under reduced pressure to yield the crude product. The crude product is then purified by column chromatography.[1]

Synthesis of this compound via Fischer Esterification

Method 1: Using p-Toluenesulfonic Acid

Protocol: In a reaction vessel, 10 g (66.2 mmol) of 3-amino-2-methylbenzoic acid and 20 g of p-toluenesulfonic acid monohydrate are dissolved in 400 mL of methanol. The reaction mixture is heated to reflux and maintained overnight. After the reaction is complete, the solution is diluted with a mixture of ethyl acetate and 1 M potassium carbonate solution. Upon cooling, the organic and aqueous layers are separated. The organic layer is washed sequentially with 1 M potassium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is concentrated to yield the final product.[2]

Method 2: Using Concentrated Sulfuric Acid (General Procedure)

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.

Protocol: To a 100-mL round-bottomed flask, add 6.1 g of benzoic acid and 20 mL of methanol. Carefully add 2 mL of concentrated sulfuric acid down the side of the flask. Swirl the flask to ensure thorough mixing of the reagents. Attach a reflux condenser and gently heat the mixture to reflux for 45 minutes.[3]

Work-up Procedure: After cooling, the reaction mixture is transferred to a separatory funnel containing 50 mL of water. The reaction flask is rinsed with 40 mL of dichloromethane, and the rinsing is added to the separatory funnel. The mixture is shaken to extract the product into the organic layer. The organic layer is then washed with 25 mL of water, followed by 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid. Finally, the organic layer is washed with saturated brine, dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation.[3][4]

Quantitative Data

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Synthesis of this compound

ParameterMethod 1: p-Toluenesulfonic Acid
Starting Material3-amino-2-methylbenzoic acid
Reagentsp-Toluenesulfonic acid, Methanol
Reaction TimeOvernight
Reaction TemperatureReflux
Yield85%[2]

Table 2: Synthesis of 3-amino-2-methylbenzoic acid

ParameterValue
Starting Material2-methyl-3-nitrobenzoic acid
Reagents5% Pd/C, Hydrogen
Reaction Time15 hours[1]
Reaction TemperatureRoom Temperature
Yield90%[1]

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 3_amino_2_methylbenzoic_acid 3-amino-2-methylbenzoic acid Dissolve Dissolve in Methanol 3_amino_2_methylbenzoic_acid->Dissolve Methanol Methanol Methanol->Dissolve p_TsOH p-Toluenesulfonic Acid p_TsOH->Dissolve Reflux Reflux Overnight Dissolve->Reflux Dilute Dilute with Ethyl Acetate & 1M K2CO3 Reflux->Dilute Separate Separate Layers Dilute->Separate Wash Wash Organic Layer Separate->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Final_Product This compound Concentrate->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The crude this compound can be purified by standard laboratory techniques. While specific purification protocols for this isomer are not detailed in the provided literature, general methods for similar compounds, such as recrystallization or column chromatography, are applicable.

Characterization of the final product can be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by determining its melting or boiling point.

References

The Versatility of Methyl 3-amino-2-methylbenzoate as a Pharmaceutical Scaffolding Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 3-amino-2-methylbenzoate and its structural isomers are pivotal building blocks in the landscape of modern medicinal chemistry. Their inherent functionalities—a reactive amine and a modifiable methyl ester group on a benzene ring—offer a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide explores the utility of the methyl aminomethylbenzoate scaffold, with a primary focus on its application in the synthesis of targeted therapeutics, particularly kinase inhibitors. While direct literature examples for the 2-methyl isomer are less common, the closely related isomer, methyl 3-amino-4-methylbenzoate, serves as a critical starting material for the synthesis of the blockbuster anti-cancer drug, Nilotinib. This guide will leverage the well-documented synthesis of Nilotinib to provide a comprehensive overview of the synthetic routes, experimental protocols, and the biological significance of this important pharmaceutical building block. The principles and reactions discussed are broadly applicable and provide a strong rationale for the use of this compound in analogous synthetic strategies.

Chemical and Physical Properties

This compound is a commercially available organic compound. Its key chemical and physical properties are summarized in the table below. Understanding these properties is crucial for its proper handling, storage, and application in synthesis.

PropertyValueReference(s)
CAS Number 18583-89-6[1][2][3][4]
Molecular Formula C₉H₁₁NO₂[1][2][3][4]
Molecular Weight 165.19 g/mol [1][2][3][4]
Appearance Colorless to brown liquid[1]
Boiling Point 300 °C (lit.)[1]
Density 1.146 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.573 (lit.)[1]
Purity Typically ≥96%[1]

Application in Pharmaceutical Synthesis: The Case of Nilotinib

The primary application of the methyl aminomethylbenzoate scaffold to be examined is in the synthesis of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor.[5] Nilotinib is a second-generation therapeutic used in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to Imatinib.[5] The synthesis of Nilotinib provides an excellent case study for the strategic use of methyl 3-amino-4-methylbenzoate, the 4-methyl isomer of the title compound. The reactivity of the 2-methyl isomer is expected to be analogous, making this a relevant example.

The overall synthetic strategy involves a multi-step process, beginning with the guanidinylation of the amino group of methyl 3-amino-4-methylbenzoate, followed by a cyclization to form the pyrimidine ring, and finally, an amidation to attach the side chain.

Synthetic Scheme for Nilotinib

Nilotinib_Synthesis cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Amidation cluster_3 Final Product A Methyl 3-amino-4-methylbenzoate B Methyl 3-guanidino-4-methylbenzoate A->B Cyanamide, HNO₃ C Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate B->C 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one, Base D Nilotinib C->D 1. Hydrolysis 2. Amide Coupling with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Caption: Synthetic workflow for Nilotinib from Methyl 3-amino-4-methylbenzoate.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Nilotinib, adapted from the patent literature.

Step 1: Synthesis of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate

To a solution of Methyl-3-amino-4-methyl benzoate (50 g) and cyanamide (42 g) in ethanol (300 mL) in a round-bottom flask at 25-35°C, concentrated hydrochloric acid (21.2 mL) is added dropwise under a nitrogen atmosphere. The reaction mixture is then heated to 80-85°C and stirred for 6 hours. After concentrating the reaction mass under vacuum at a temperature below 50°C, it is cooled to 25-35°C. Water (350 mL) is added, and the mixture is further cooled to 0-5°C and stirred for 15 minutes to precipitate the product.[6]

Step 2: Synthesis of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate

The nitrate salt from the previous step is condensed with 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one in a high-boiling solvent such as n-butanol in the presence of a base (e.g., sodium hydroxide) at reflux temperature. The reaction is typically carried out for an extended period (e.g., 9 hours) to ensure completion.[7] Upon cooling, the product precipitates and can be isolated by filtration.

Step 3: Synthesis of Nilotinib

The ester from Step 2 is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a suitable solvent.[8] The resulting 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid is then coupled with 5-(trifluoromethyl)-3-(4-methyl-1H-imidazol-1-yl)aniline. This amidation is typically achieved by first activating the carboxylic acid with a chlorinating agent like thionyl chloride in a solvent such as N-Methyl-pyrrolidone (NMP), followed by the addition of the aniline derivative.[5] The reaction mixture is heated to facilitate the amide bond formation. After an aqueous workup and purification, Nilotinib is obtained as a solid.[5]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Nilotinib.

StepProductReported YieldReference(s)
13-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrateLow (25-30%) in some procedures[7]
2Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoateNot explicitly stated in the provided context
3Nilotinib94%[5]

Spectral Data for Nilotinib:

  • Mass Spectrometry: The m/z ratio for Nilotinib is monitored at 530.4 [M+H]⁺ in positive-ion mode electrospray ionization.[9] A characteristic transition for multiple reaction monitoring is m/z 530.7→289.5.[10]

  • ¹H NMR: A proton NMR spectrum for Nilotinib is available in the literature.[11]

  • ¹³C NMR: A carbon-13 NMR spectrum for Nilotinib has been reported.[12]

Biological Activity and Signaling Pathways

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives the proliferation of cancer cells in chronic myeloid leukemia.[13][14] In addition to Bcr-Abl, Nilotinib also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR), c-Kit, and discoidin domain receptor (DDR).[9][15][16]

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a number of downstream signaling pathways that promote cell proliferation and survival while inhibiting apoptosis. Key among these are the Ras/MAPK pathway and the PI3K/Akt pathway.[13][15] Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting these pro-cancerous signaling cascades.[13]

BCR_ABL_Pathway BCR_ABL BCR-ABL Grb2 Grb2/Sos BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

PDGFR and c-Kit Signaling Pathways

The platelet-derived growth factor receptor (PDGFR) and c-Kit are receptor tyrosine kinases that play important roles in cell growth, differentiation, and migration.[6][17] Aberrant activation of these receptors is implicated in various cancers. Nilotinib has been shown to inhibit the autophosphorylation of PDGFR and c-Kit, thereby blocking their downstream signaling.[15]

PDGFR_cKit_Pathway cluster_PDGFR PDGFR Signaling cluster_cKit c-Kit Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR PDGFR_dimer Dimerization & Autophosphorylation PDGFR->PDGFR_dimer PDGFR_downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) PDGFR_dimer->PDGFR_downstream PDGFR_response Cell Growth, Migration PDGFR_downstream->PDGFR_response SCF SCF cKit c-Kit SCF->cKit cKit_dimer Dimerization & Autophosphorylation cKit->cKit_dimer cKit_downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) cKit_dimer->cKit_downstream cKit_response Cell Survival, Proliferation cKit_downstream->cKit_response Nilotinib Nilotinib Nilotinib->PDGFR Inhibits Nilotinib->cKit Inhibits

Caption: Overview of PDGFR and c-Kit signaling pathways inhibited by Nilotinib.

Conclusion

This compound and its isomers are undeniably valuable building blocks for the synthesis of complex, biologically active molecules. The detailed examination of the synthesis of Nilotinib from methyl 3-amino-4-methylbenzoate showcases the strategic importance of this scaffold in the construction of highly specific and potent pharmaceutical agents. The synthetic methodologies and biological insights presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the utilization of this versatile chemical entity in their own research endeavors. The potential for the bioisosteric replacement of the 4-methyl isomer with the 2-methyl isomer in similar synthetic routes warrants further investigation and could lead to the discovery of novel therapeutics with unique pharmacological profiles.

References

A Comprehensive Technical Guide to Methyl 3-amino-2-methylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-2-methylbenzoate (CAS No. 18583-89-6) is a valuable chemical intermediate widely utilized in organic synthesis. Its unique molecular structure, featuring both an amino group and a methyl ester on a benzoate ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, synthesis, and potential applications, particularly for professionals in research and drug development.

Commercial Availability

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity, available quantities, and lead times can vary between suppliers. Below is a comparative summary of offerings from several prominent vendors.

SupplierPurityAvailable QuantitiesPrice (USD)Lead Time
AK Scientific ≥ 95%5g, 25g, 100g$12 (5g), $25 (25g), $79 (100g)In Stock
Sigma-Aldrich 96%CustomInquireInquire
Fisher Scientific (TCI) ≥ 98.0%5g, 25g$85.00 (5g)Inquire
Simson Pharma Limited High QualityCustomInquireIn Stock
Biosynth Not specifiedCustomInquireInquire
Santa Cruz Biotechnology Not specifiedCustomInquireInquire
Tokyo Chemical Industry >98.0% (GC)5g, 25gInquireInquire
Moldb 98%5g, 10g, 25g, 100g$9 (5g), $14 (10g), $37 (25g), $135 (100g)1-3 weeks

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

The synthesis of this compound can be achieved through the Fischer esterification of 3-amino-2-methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Protocol: Fischer Esterification of 3-amino-2-methylbenzoic acid

Materials:

  • 3-amino-2-methylbenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid in a sufficient volume of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the presence of two reactive functional groups: the amino group, which can be readily derivatized, and the methyl ester, which can be hydrolyzed or amidated. These properties make it an attractive scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs.[2]

The aromatic ring of this compound provides a core structure that can be modified to optimize binding to biological targets.[3] Its derivatives have been explored in the development of various therapeutic agents.

Visualizations

procurement_workflow cluster_research Researcher cluster_procurement Procurement Department cluster_supplier Supplier cluster_logistics Logistics & Receiving start Identify Need for This compound search Search for Commercial Suppliers start->search evaluate Evaluate Suppliers (Purity, Quantity, Price, Lead Time) search->evaluate select Select Supplier evaluate->select quote Request Quotation select->quote po Generate Purchase Order quote->po payment Process Payment po->payment process_order Process Order po->process_order ship Ship Chemical process_order->ship receive Receive Shipment ship->receive qc Quality Control (Verify CoA) receive->qc inventory Add to Chemical Inventory qc->inventory end_user Deliver to End User (Researcher) inventory->end_user

Chemical Procurement Workflow

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Lead Identification cluster_preclinical Preclinical Development cluster_clinical Clinical Trials building_block This compound (Building Block) derivatization Derivatization/ Functionalization building_block->derivatization compound_library Compound Library Generation derivatization->compound_library hts High-Throughput Screening (HTS) compound_library->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_candidate Lead Candidate Selection hit_to_lead->lead_candidate admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_candidate->admet in_vivo In Vivo Efficacy (Animal Models) admet->in_vivo phase1 Phase I in_vivo->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval

Role in Drug Discovery

References

Technical Guide: Safety and Handling of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for Methyl 3-amino-2-methylbenzoate (CAS No: 18583-89-6). As this substance is intended for research and development purposes, its toxicological properties are not yet fully characterized, necessitating stringent adherence to safety measures. This guide is intended for use by trained professionals in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as 3-Amino-o-toluic acid methyl ester, is a versatile intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.

PropertyValueSource(s)
CAS Number 18583-89-6
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Colorless to light yellow/orange clear liquid; Brown liquid
Boiling Point 300 °C
Density 1.146 g/mL at 25 °C
Refractive Index n20/D 1.573
Flash Point 104 °C (219.2 °F) - closed cup
Purity >96%

Hazard Identification and Toxicology

The acute and chronic toxicity of this compound are not fully known. It must be handled only by suitably trained professionals aware of the potential risks. The available data indicates the following hazards.

Hazard Classification (GHS)DetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning / Danger
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H331/H332: Toxic/Harmful if inhaled.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-2-methylbenzoate is a valuable chemical intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its structure, featuring both an amine and a methyl ester on a benzene ring, makes it a versatile building block for the introduction of this substituted aromatic moiety. This document outlines a reliable two-step experimental protocol for the synthesis of this compound, commencing with the reduction of 2-methyl-3-nitrobenzoic acid to form 3-amino-2-methylbenzoic acid, followed by Fischer esterification to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in two sequential steps:

  • Reduction of 2-methyl-3-nitrobenzoic acid: The nitro group of the starting material is reduced to an amine using a catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • Esterification of 3-amino-2-methylbenzoic acid: The resulting amino acid undergoes Fischer esterification with methanol in the presence of an acid catalyst to produce the desired methyl ester.

Experimental Protocols

Step 1: Synthesis of 3-amino-2-methylbenzoic acid via Catalytic Hydrogenation

This procedure details the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid.

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Ethyl acetate

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Two-necked round-bottomed flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Rotary evaporator

Procedure:

  • In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate.[1]

  • To this solution, carefully add 5% Pd/C catalyst.[1]

  • The reaction mixture is then stirred under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for laboratory scale) for approximately 15 hours.[1] For larger scale reactions, a hydrogenation apparatus with controlled pressure and temperature may be employed.[2]

  • Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the solvent is removed by distillation under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid.[1]

  • The crude product can be purified by column chromatography.[1]

Step 2: Synthesis of this compound via Fischer Esterification

This protocol describes the esterification of 3-amino-2-methylbenzoic acid to the target compound.

Materials:

  • 3-amino-2-methylbenzoic acid

  • Methanol

  • p-Toluenesulfonic acid monohydrate

  • Ethyl acetate

  • 1 M Potassium carbonate solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Dissolve 3-amino-2-methylbenzoic acid and p-toluenesulfonic acid monohydrate in methanol in a round-bottom flask.[3]

  • The reaction mixture is heated to reflux and maintained overnight.[3]

  • After the reaction is complete, the solution is cooled and then diluted with a mixture of ethyl acetate and 1 M potassium carbonate solution.[3]

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3-amino-2-methylbenzoic acid and its subsequent esterification.

Table 1: Reagents and Conditions for the Synthesis of 3-amino-2-methylbenzoic acid

Reagent/ParameterQuantity/ValueSource
2-methyl-3-nitrobenzoic acid2 g (12.12 mmol)[1]
Ethyl acetateSufficient to dissolve[1]
5% Pd-C catalyst0.10 g[1]
Reaction Time15 hours[1]
AtmosphereHydrogen[1]
Yield1.5 g (90%)[1]

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterQuantity/ValueSource
3-amino-2-methylbenzoic acid10 g (66.2 mmol)[3]
Methanol400 mL[3]
p-Toluenesulfonic acid monohydrate20 g[3]
Reaction TimeOvernight[3]
Reaction ConditionReflux[3]

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow Start Start: 2-methyl-3-nitrobenzoic acid Reduction Catalytic Hydrogenation (H₂, 5% Pd/C, Ethyl Acetate) Start->Reduction Intermediate Intermediate: 3-amino-2-methylbenzoic acid Reduction->Intermediate Esterification Fischer Esterification (Methanol, p-TSA, Reflux) Intermediate->Esterification FinalProduct Final Product: This compound Esterification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical_Relationship StartingMaterial 2-methyl-3-nitrobenzoic acid Step1 Step 1: Reduction (Addition of Amine Group) StartingMaterial->Step1 AminoAcid 3-amino-2-methylbenzoic acid Step1->AminoAcid Step2 Step 2: Esterification (Conversion to Methyl Ester) AminoAcid->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Logical steps in the synthesis of this compound.

References

Application Notes and Protocols for the Fischer Esterification of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl 3-amino-2-methylbenzoate via the Fischer esterification of 3-amino-2-methylbenzoic acid. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals.

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is an equilibrium process, and strategies to drive the reaction towards the product, such as using an excess of the alcohol or removing water as it is formed, are often employed.[2] In the context of drug development, the synthesis of specific ester derivatives of functionalized benzoic acids, such as 3-amino-2-methylbenzoic acid, is crucial for creating libraries of compounds for biological screening.

The presence of both an electron-donating amino group and a weakly electron-donating, sterically hindering ortho-methyl group on the benzoic acid ring can influence the reactivity of the substrate. The amino group, being basic, can be protonated by the acid catalyst, potentially requiring stoichiometric amounts of the acid for the reaction to proceed efficiently.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the product, as well as comparative data for the Fischer esterification reaction under different catalytic conditions.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
3-Amino-2-methylbenzoic acidC₈H₉NO₂151.16181[3]N/AN/AN/A
This compoundC₉H₁₁NO₂165.19N/A300 (lit.)[4]1.146 (lit.)[4]1.573 (lit.)[4]

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR A protocol using p-toluenesulfonic acid in methanol reported the following ¹H NMR data (CDCl₃): δ 2.34 (s, 3H), 3.73 (br.s, 2H), 3.88 (s, 3H), 6.81 (d, J = 7.96 Hz, 1H), 7.05 (t, J = 7.78 Hz, 1H), 7.19 (d, J = 7.58 Hz, 1H).
¹³C NMR Specific data for this compound is not readily available. However, based on data for similar substituted methyl benzoates, the expected chemical shifts would be approximately: δ 168-170 (C=O), 145-148 (C-NH₂), 115-135 (aromatic carbons), 51-53 (OCH₃), and 15-20 (Ar-CH₃).[5][6][7]
IR Spectroscopy Expected characteristic peaks include: 3400-3200 cm⁻¹ (N-H stretching of the amine), 3100-3000 cm⁻¹ (aromatic C-H stretching), 2950-2850 cm⁻¹ (aliphatic C-H stretching of methyl groups), ~1720 cm⁻¹ (C=O stretching of the ester), and 1250-1000 cm⁻¹ (C-O stretching).[8]
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 165.

Table 3: Comparative Reaction Conditions for Fischer Esterification

CatalystAlcohol (Solvent)Reaction TimeTemperatureYield (%)Reference/Notes
p-Toluenesulfonic acidMethanolOvernightReflux85Based on a reported protocol.
Sulfuric AcidMethanol1 hourReflux~78 (for benzoic acid)A common and effective catalyst for Fischer esterification. The yield for the specific substrate may vary.[9]
Modified Montmorillonite K10Methanol5 hoursRefluxHigh yields reported for various substituted benzoic acids.[10]A heterogeneous catalyst that can be an environmentally friendly alternative.
Microwave Irradiation with H₂SO₄Ethanol15 minutes130°CGood yields reported for substituted benzoic acids.[9][11]Offers significant reduction in reaction time.

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid

This protocol is based on a reported synthesis of this compound.

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate

  • Ethyl acetate

  • 1 M Potassium carbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-amino-2-methylbenzoic acid (e.g., 10 g, 66.2 mmol) and p-toluenesulfonic acid monohydrate (e.g., 20 g, 105 mmol).

  • Add anhydrous methanol (400 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux and maintain for 12-16 hours (overnight).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M potassium carbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Fischer Esterification using Sulfuric Acid

This is a general protocol adapted from standard Fischer esterification procedures.[12]

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid (e.g., 5.0 g, 33.1 mmol) in anhydrous methanol (e.g., 100 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 3.0 mL, ~56 mmol).

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is slightly basic.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis start Start add_reagents Add 3-amino-2-methylbenzoic acid, methanol, and acid catalyst to a round-bottom flask start->add_reagents reflux Heat the mixture to reflux for the specified time add_reagents->reflux cool Cool the reaction mixture reflux->cool neutralize Neutralize with a basic solution (e.g., NaHCO₃) cool->neutralize extract Extract with an organic solvent neutralize->extract wash Wash the organic layer with brine extract->wash dry Dry the organic layer over an anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize the product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Fischer esterification of 3-amino-2-methylbenzoic acid.

fischer_esterification_factors cluster_reactants Reactants & Substituent Effects cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes benzoic_acid 3-Amino-2-methylbenzoic Acid ortho_methyl ortho-Methyl Group (Steric Hindrance) benzoic_acid->ortho_methyl meta_amino meta-Amino Group (Electron Donating & Basic) benzoic_acid->meta_amino reaction_rate Reaction Rate ortho_methyl->reaction_rate Decreases catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) meta_amino->catalyst Reacts with meta_amino->reaction_rate Slightly Increases (Electronic Effect) catalyst->reaction_rate Increases alcohol Excess Alcohol (Le Chatelier's Principle) yield Product Yield alcohol->yield Increases water_removal Removal of Water (Le Chatelier's Principle) water_removal->yield Increases temperature Temperature (Reflux) temperature->reaction_rate Increases

Caption: Factors influencing the Fischer esterification of 3-amino-2-methylbenzoic acid.

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Amino-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure is incorporated into a variety of biologically active molecules. The most common and efficient method for its synthesis is the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid. This process offers high yields and purity, and is adaptable to various scales of production. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency, selectivity, and environmental impact of the synthesis. This document provides detailed application notes, experimental protocols, and a comparative analysis of different catalytic systems for this important transformation.

General Reaction Scheme

The fundamental transformation involves the reduction of the nitro group of 2-methyl-3-nitrobenzoic acid to an amino group using a catalyst and a hydrogen source.

start 2-Methyl-3-nitrobenzoic Acid end 3-Amino-2-methylbenzoic Acid start->end Hydrogenation catalyst Catalyst (e.g., Pd/C, Ni, PtO2) catalyst->end h2 H2 (gas) h2->end

Caption: General reaction scheme for the synthesis of 3-amino-2-methylbenzoic acid.

Comparative Data of Catalytic Systems

The selection of an appropriate catalytic system is crucial for optimizing the synthesis of 3-amino-2-methylbenzoic acid. The following table summarizes quantitative data from various protocols, providing a basis for comparison.

CatalystSubstrateReducing Agent/ConditionsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Key Observations & Selectivity
5% Pd/C2-Methyl-3-nitrobenzoic acidH₂ (balloon pressure)Ethyl AcetateRoom Temp.1590Not specifiedHighly efficient and clean. Requires purification by column chromatography.[1]
6504K Nickel3-Nitro-2-methylbenzoic acidH₂ (2.0 MPa)Water125Not specified>95>99Environmentally friendly, uses water as a solvent. No purification needed.[2]
Pd/C5-Methyl-2-nitrobenzoic acidH₂ (gas)Methanol/EthanolRoom Temp.1-4>95Not specifiedThe most common and effective method for this type of transformation.[3]
PtO₂ (Adams' catalyst)5-Methyl-2-nitrobenzoic acidH₂ (gas)VariousRoom Temp.2-6>90Not specifiedA robust and reliable catalyst for nitro group reduction.[3]

Experimental Protocols

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol details a common lab-scale synthesis using a palladium on carbon catalyst.

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • 5% Palladium on Carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas (H₂)

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Rotary evaporator

  • Silica gel (60-120 mesh)

  • Dichloromethane

  • Ethanol

Procedure:

  • In a two-necked round-bottom flask, dissolve 2.0 g (11.04 mmol) of 2-methyl-3-nitrobenzoic acid in ethyl acetate.

  • Carefully add 0.10 g of 5% Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 15 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and ethanol (99.5:0.5 v/v) as the eluent.[1]

  • Collect the fractions containing the pure product and evaporate the solvent to yield 3-amino-2-methylbenzoic acid as a white solid.

Expected Yield: Approximately 90%.[1]

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve 2-methyl-3-nitrobenzoic acid in Ethyl Acetate B Add 5% Pd/C catalyst A->B C Purge with H₂ and stir under H₂ atmosphere B->C D Filter catalyst C->D E Evaporate solvent D->E F Column Chromatography E->F G Isolate pure product F->G

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Nickel Catalyst in Aqueous Medium

This protocol describes a more industrial-oriented and environmentally friendly approach using a nickel catalyst in water.

Materials:

  • 3-Nitro-2-methylbenzoic acid

  • 6504K Nickel catalyst

  • Water

  • Hydrochloric acid (HCl)

  • High-pressure hydrogenation reactor

Procedure:

  • Salt Formation: In a suitable vessel, dissolve the 3-nitro-2-methylbenzoic acid in water and adjust the pH to 7-8 with an appropriate base to form the corresponding salt.

  • Hydrogenation:

    • Charge the aqueous solution of the substrate and the 6504K nickel catalyst into a high-pressure reactor.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 2.0 MPa.

    • Heat the reaction mixture to 125 °C with vigorous stirring.[2]

    • Monitor the reaction by observing hydrogen uptake.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Adjust the pH of the filtrate to 5.4 with hydrochloric acid to precipitate the product.[2]

    • Collect the solid product by filtration, wash with water, and dry.

Expected Yield and Purity: Yield >95%, Purity >99%.[2]

cluster_0 Reaction cluster_1 Product Isolation A Prepare aqueous solution of substrate salt B Charge reactor with solution and Ni catalyst A->B C Pressurize with H₂ (2.0 MPa) and heat (125 °C) B->C D Filter catalyst C->D E Acidify filtrate to pH 5.4 D->E F Filter, wash, and dry the product E->F

Caption: Experimental workflow for Nickel catalyzed hydrogenation.

Discussion

The choice between different catalytic systems for the synthesis of 3-amino-2-methylbenzoic acid depends on several factors including scale, available equipment, cost, and environmental considerations.

  • Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for nitro group reduction.[3] It operates under mild conditions (room temperature and atmospheric pressure), making it suitable for standard laboratory setups. However, the catalyst can be pyrophoric when dry, and the process often requires a chromatographic purification step, which may not be ideal for large-scale production.

  • Nickel Catalysts: The described nickel-catalyzed process offers several advantages, particularly for industrial applications. The use of water as a solvent is environmentally benign, and the high yield and purity of the product without the need for further purification make the process economically attractive.[2] However, it requires high-pressure and high-temperature equipment, which may not be readily available in all research settings. Raney Nickel is another common nickel catalyst, but it is pyrophoric and requires careful handling.

  • Platinum-based Catalysts: Platinum catalysts, such as PtO₂, are also very effective for the hydrogenation of nitroaromatics and are known for their robustness.[3] They can be a good alternative to palladium catalysts, often providing high yields under similar mild conditions.

Conclusion

The catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid is a versatile and efficient method for the synthesis of 3-amino-2-methylbenzoic acid. For laboratory-scale synthesis under mild conditions, Pd/C is an excellent choice. For larger-scale, environmentally friendly, and cost-effective production, a nickel-catalyzed process in an aqueous medium is a highly attractive option, provided the necessary high-pressure equipment is available. Researchers and drug development professionals should consider the specific requirements of their project to select the most suitable protocol.

References

Application Note: Purification of Methyl 3-amino-2-methylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Methyl 3-amino-2-methylbenzoate is an organic building block used in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its purity is critical for successful downstream applications. Recrystallization is a robust and widely used technique for purifying solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).[3] This document provides a detailed protocol for the purification of this compound using this method.

Principle of Recrystallization The process involves dissolving the crude solid in a minimum amount of a hot, suitable solvent to create a saturated solution.[3] If any insoluble impurities are present, they are removed by hot gravity filtration.[3] As the hot, saturated filtrate cools, the solubility of the this compound decreases, leading to the formation of pure crystals.[4] Soluble impurities are left behind in the cold solvent. The final crystals are then isolated by vacuum filtration, washed with a small amount of cold solvent, and dried.[5]

Safety Precautions

  • This compound may cause skin, eye, and respiratory irritation.[6][7]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • When using flammable solvents like ethanol or isopropanol, avoid open flames and use a steam bath or a heating mantle for heating.[8]

Experimental Protocol

This protocol outlines the standard procedure for the purification of this compound. The choice of solvent is critical; ethanol, isopropanol, or a mixed solvent system like ethanol/water are common choices for similar aromatic esters and amines.[5][9] A preliminary solvent screen is recommended.

1. Solvent Selection (Small-Scale Test)

  • Place approximately 20-30 mg of the crude this compound into a small test tube.[9]

  • Add a few drops of the potential solvent (e.g., ethanol).

  • Observe the solubility at room temperature. If the compound dissolves readily, the solvent is unsuitable.[10]

  • If it does not dissolve, gently heat the mixture. An ideal solvent will dissolve the compound completely when hot.[10]

  • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[9]

2. Main Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or a boiling chip.[3] Place the flask on a hot plate and add the chosen solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.[3][5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount (1-2% w/w) of activated charcoal to the solution.[5] Reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[5]

  • Hot Gravity Filtration (Optional): This step is necessary if activated charcoal was used or if insoluble impurities are visible. Pre-heat a gravity filtration setup (funnel and receiving Erlenmeyer flask) to prevent premature crystallization.[5] Filter the hot solution quickly through a fluted filter paper into the clean, pre-heated flask.[3]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.[10] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[5]

  • Drying: Dry the crystals by leaving them on the filter paper with the vacuum on for a period. For complete drying, transfer the crystals to a watch glass and air dry or place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[5]

Data Presentation

The following table summarizes typical quantitative data for the recrystallization of an aromatic amine ester. Optimal values should be determined experimentally for each specific batch.

ParameterTypical ValuePurpose
Crude Sample Weight5.0 gStarting amount of impure compound.
Recrystallization SolventEthanolDissolves the compound when hot and poorly when cold.
Volume of Hot Solvent25-35 mLMinimum required to fully dissolve the crude sample.
Cooling Time (Room Temp)45-60 minAllows for slow formation of large, pure crystals.
Cooling Time (Ice Bath)30 minMaximizes crystal formation and yield.[5]
Volume of Cold Wash Solvent5-10 mLRinses impurities from crystal surfaces.
Typical Recovered Yield70-90%Efficiency of the purification process.[9]
Purity (Post-Recrystallization)>98%Final purity of the isolated product.[9]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
No crystals form upon cooling. Too much solvent was used, or the solution is not saturated.Evaporate some solvent to concentrate the solution. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[9][10]
An oil forms instead of crystals ("oiling out"). The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again more slowly. Consider using a different solvent or a mixed-solvent system.[10]
Low recovery of pure product. The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of cold solvent used for washing. Ensure the filtration apparatus is pre-heated for hot filtration.[3][5]

Visualized Workflow

RecrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystallize Crystallization & Isolation start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve impurity_check Insoluble Impurities or Color Present? dissolve->impurity_check decolorize Add Activated Charcoal & Reheat impurity_check->decolorize  Yes cool Slow Cooling to Room Temp, then Ice Bath impurity_check->cool No hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash Crystals with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Crystalline This compound dry->end

Caption: Workflow for the purification of this compound.

References

Column chromatography method for purifying Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of Methyl 3-amino-2-methylbenzoate using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of this compound using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Effective purification is crucial to ensure the quality and purity of subsequent products. This protocol outlines the materials, equipment, and a step-by-step procedure for the efficient separation of the target compound from reaction impurities. The method is based on normal-phase chromatography, utilizing a gradient elution system.

Introduction

This compound is an aromatic amine and ester that can be challenging to purify via column chromatography due to the basic nature of the amino group. The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase, leading to peak tailing and poor separation.[1] To mitigate these effects, the mobile phase in this protocol is modified with a small amount of a competing base, triethylamine (TEA). This application note provides a robust starting protocol for the purification of this compound, which can be optimized for specific impurity profiles.

Materials and Equipment

Reagents and Solvents Equipment
Crude this compoundGlass chromatography column
Silica gel (60-120 mesh)Fraction collector (optional)
n-Hexane (HPLC grade)Rotary evaporator
Ethyl acetate (HPLC grade)Thin Layer Chromatography (TLC) plates (silica gel)
Dichloromethane (DCM, HPLC grade)TLC developing chamber
Triethylamine (TEA)UV lamp (254 nm)
Anhydrous sodium sulfateGlass vials or test tubes for fraction collection
Standard laboratory glassware

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Spotting: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a mixture of Hexane and Ethyl Acetate (e.g., start with a 9:1 ratio).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent polarity by increasing the proportion of ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. Add 0.5-1% triethylamine to the mobile phase to reduce tailing.

Column Preparation (Slurry Method)
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Equilibration: Allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry. Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

Sample Loading (Dry Loading Method)

Dry loading is recommended for better separation.

  • Adsorption: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

  • Silica Addition: Add a small amount of silica gel to this solution.

  • Evaporation: Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Loading: Carefully add this powder to the top of the packed column, creating a uniform layer.

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below.

  • Fraction Collection: Collect the eluting solvent in separate fractions (e.g., 10-20 mL each) in test tubes or vials.

Analysis of Fractions
  • TLC Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Evaporation: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Data Presentation

Table 1: TLC Analysis Data

Solvent System (Hexane:Ethyl Acetate + 0.5% TEA) Rf of this compound Observations
95:50.15Minimal movement
90:100.28Good separation from non-polar impurities
80:200.45Moves further up the plate

Table 2: Illustrative Gradient Elution Protocol

Step Mobile Phase Composition (Hexane:Ethyl Acetate + 0.5% TEA) Column Volumes (CV) Purpose
195:52Elution of non-polar impurities
290:105Elution of this compound
380:203Elution of more polar impurities
450:502Column flush

Table 3: Purification Summary (Illustrative Data)

Parameter Before Purification After Purification
Appearance Brownish oilOff-white solid
Purity (by HPLC) 75%>98%
Yield -85%

Visualization of the Experimental Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Column Packing (Slurry Method) TLC->Pack Determines starting eluent Load Sample Loading (Dry Method) Pack->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Monitors purity Pool Combine Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Final Pure this compound Evap->Final

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Possible Cause Solution
Tailing of the product spot on TLC/column Strong interaction of the basic amino group with acidic silica gel.Add a competing amine like triethylamine (0.5-1%) to the mobile phase.[2] Alternatively, use an amine-functionalized silica gel column.[1]
Poor separation of product and impurities Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC. A shallower gradient during elution may improve separation.
Product does not elute from the column Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Cracked or channeled silica bed Improper column packing.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

References

Application Notes and Protocols for the Use of Methyl 3-amino-2-methylbenzoate in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-methylbenzoate and its parent compound, 3-amino-2-methylbenzoic acid, are recognized as valuable intermediates in the synthesis of pharmacologically active molecules, particularly in the development of anti-inflammatory and analgesic drugs.[1] The structural motif of aminobenzoic acid is present in numerous compounds with established anti-inflammatory properties. This document outlines the potential application of this compound as a scaffold in the discovery of novel anti-inflammatory agents. While direct experimental data on the anti-inflammatory activity of this compound is not extensively available in the public domain, this note provides a framework for its evaluation based on the activity of structurally related compounds and derivatives. The provided protocols are established methods for assessing anti-inflammatory potential.

Rationale for Investigation

The core structure of this compound offers multiple points for chemical modification, allowing for the generation of diverse compound libraries. The amino and methyl groups on the benzoate ring can be functionalized to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. Derivatives of benzoic acid have shown inhibitory activity against key targets in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Potential Molecular Targets and Signaling Pathways

The anti-inflammatory effects of compounds derived from scaffolds like this compound are often attributed to the modulation of key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Small molecule inhibitors can target various components of this pathway, preventing NF-κB activation and subsequent gene expression.

NF_kB_Pathway cluster_nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Induces M3A2MB Methyl 3-amino- 2-methylbenzoate Derivative (Hypothetical) M3A2MB->IKK Inhibits (Potential)

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK family of serine/threonine kinases, including p38 MAPK, JNK, and ERK, are crucial mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[2][3] Activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes like COX-2.[2] Therefore, inhibitors of MAPK signaling are considered promising therapeutic targets for inflammatory diseases.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, COX-2) Transcription_Factors->Pro_inflammatory_Mediators Induces Expression M3A2MB_Derivative Methyl 3-amino- 2-methylbenzoate Derivative (Hypothetical) M3A2MB_Derivative->p38_MAPK Inhibits (Potential)

Figure 2: Potential modulation of the p38 MAPK signaling pathway.

Data on Structurally Related Compounds

The following table summarizes the in vitro anti-inflammatory activity of various benzoic acid derivatives and other structurally related compounds. This data can serve as a benchmark for evaluating novel compounds synthesized from a this compound scaffold.

Compound ClassAssayTargetIC50 / % InhibitionReference
1,5-Diarylpyrrol-3-sulfur derivativesBiochemical AssayCOX-2IC50: 0.034 - 0.060 µM[4]
Maleimide analogs with benzenesulfonamideIn vitro assayCOX-249.31% inhibition at 1 µM[4]
N-substituted pyrrolidine-2,5-dione derivativesIn vitro assayCOX-2IC50: ~0.8 µM[4]
Diarylpyrazole sulfonamidesIn vitro assayCOX-2IC50: 0.52 µM[4]
PyrazolylbenzyltriazolesIn vitro assayCOX-2IC50: 5.01 µM[4]
1,2-Benzothiazine derivativesColorimetric AssayCOX-1IC50: 95.88 - 241.64 µM[5]
1,2-Benzothiazine derivativesColorimetric AssayCOX-2IC50: 12.46 - 59.22 µM[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivativesIn vitro assayCOX-1-[6][7]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivativesIn vitro assayCOX-2IC50: 0.18 - 0.74 µM[6][7]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivativesIn vitro assay5-LOXPotent inhibition noted[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory potential of derivatives of this compound.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)

This assay determines the ability of a test compound to inhibit the peroxidase activity of COX enzymes.

  • Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.

    • Add the enzyme solution to the wells of a 96-well plate.

    • Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately add TMPD to each well.

    • Monitor the change in absorbance at 590-620 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibition of NO, a key inflammatory mediator, in cultured macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent System

    • Test compounds

    • 96-well cell culture plate

    • Cell culture incubator (37°C, 5% CO2)

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

    • Calculate the percentage of NO production inhibition compared to the LPS-only control.

    • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition is not due to cytotoxicity.

3. Cytokine Release Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)

    • LPS

    • Test compounds

    • ELISA kits for the specific cytokines of interest

    • 96-well cell culture plate and ELISA plates

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the NO production assay.

    • Use the collected cell culture supernatant for the ELISA.

    • Perform the ELISA for each cytokine according to the manufacturer's protocol.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

    • Determine the percentage of cytokine inhibition for each test compound concentration.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents.

  • Materials:

    • Wistar or Sprague-Dawley rats

    • Carrageenan solution (1% w/v in saline)

    • Test compounds and a reference drug (e.g., indomethacin)

    • Parenteral vehicle for compound administration

    • Plethysmometer or digital calipers

  • Protocol:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of each rat.

    • Administer the test compound or reference drug orally or intraperitoneally at various doses. Administer the vehicle to the control group.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Experimental Workflow Visualization

Experimental_Workflow Start Start: this compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis In_Vitro In Vitro Screening Synthesis->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay NO_Assay LPS-Induced NO Production in Macrophages In_Vitro->NO_Assay Cytokine_Assay Cytokine Release Assay (ELISA) In_Vitro->Cytokine_Assay Lead_Identification Lead Compound Identification COX_Assay->Lead_Identification NO_Assay->Lead_Identification Cytokine_Assay->Lead_Identification In_Vivo In Vivo Efficacy Testing Lead_Identification->In_Vivo Active Compounds Paw_Edema Carrageenan-Induced Paw Edema in Rats In_Vivo->Paw_Edema PK_PD Pharmacokinetic/ Pharmacodynamic Studies Paw_Edema->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

Figure 3: Drug discovery workflow for this compound derivatives.

Conclusion

This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its chemical tractability allows for the creation of diverse libraries of compounds that can be screened for activity against key inflammatory targets. The experimental protocols and signaling pathway information provided herein offer a comprehensive guide for researchers to explore the anti-inflammatory potential of derivatives based on this scaffold. The data from related compounds suggest that this chemical class has the potential to yield potent and selective inhibitors of inflammatory mediators. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully elucidate their therapeutic potential in treating inflammatory diseases.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing Methyl 3-amino-2-methylbenzoate as a key starting material. The unique substitution pattern of this reagent, featuring an amino group, a methyl group, and a methyl ester on the benzene ring, allows for the construction of a diverse range of heterocyclic scaffolds of interest in medicinal chemistry and materials science.

I. Synthesis of Substituted Quinolones via Friedländer Annulation

The Friedländer synthesis is a widely used method for the preparation of quinolines, which are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This protocol details the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to yield a substituted quinoline. The reaction is typically catalyzed by an acid or a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A This compound C Methyl 2,8-dimethyl-4-oxo-1,4-dihydroquinoline-7-carboxylate A->C Acid or Base Catalyst Heat B Ethyl Acetoacetate B->C

Caption: General reaction scheme for the Friedländer synthesis of a quinolone derivative from this compound and ethyl acetoacetate.

Experimental Protocol:

Materials:

  • This compound

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.65 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture until the starting material is completely dissolved.

  • Add ethyl acetoacetate (1.43 g, 11 mmol) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 5% sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure quinolone derivative.

Quantitative Data:
ProductStarting MaterialReagentCatalystSolventReaction Time (h)Yield (%)
Methyl 2,8-dimethyl-4-oxo-1,4-dihydroquinoline-7-carboxylateThis compoundEthyl acetoacetatep-Toluenesulfonic acidEthanol675-85

II. Synthesis of Substituted Quinazolinones

Reaction Workflow:

G Start This compound Step1 Acylation with Acetic Anhydride Start->Step1 Intermediate Methyl 3-acetamido-2-methylbenzoate Step1->Intermediate Step2 Cyclization with Ammonia/Amine Intermediate->Step2 Product Substituted Quinazolinone Step2->Product

Application Notes and Protocols: Derivatization of the Amino Group in Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the primary amino group of Methyl 3-amino-2-methylbenzoate. This versatile building block is a valuable starting material in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The derivatization of the amino group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel molecular entities.

This guide covers three common and robust derivatization strategies:

  • Acylation: Introduction of an acyl group, a fundamental transformation in organic synthesis.

  • Sulfonylation: Formation of a sulfonamide linkage, often used to create bioactive molecules.

  • Reductive Alkylation: A versatile method for the introduction of alkyl groups to the nitrogen atom.

Acylation of this compound

Acylation of the amino group in this compound can be readily achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme:

Caption: General workflow for the acylation of this compound.

Quantitative Data Summary:
DerivativeAcylating AgentBaseSolventTypical Yield (%)
N-Acetyl DerivativeAcetic AnhydridePyridineDichloromethane (DCM)90-98
N-Benzoyl DerivativeBenzoyl ChlorideTriethylamine (TEA)Tetrahydrofuran (THF)85-95
Experimental Protocols:

Protocol 1: Synthesis of Methyl 3-(acetylamino)-2-methylbenzoate

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acetyl derivative.

Protocol 2: Synthesis of Methyl 3-(benzoylamino)-2-methylbenzoate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Addition of Acylating Agent: Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The product can be purified by column chromatography on silica gel.

Sulfonylation of this compound

Sulfonylation introduces a sulfonyl group to the amino function, forming a stable sulfonamide. This is a common strategy in drug discovery to introduce polar groups and modulate the physicochemical properties of a molecule.

General Reaction Scheme:

Caption: General workflow for the sulfonylation of this compound.

Quantitative Data Summary:
DerivativeSulfonylating AgentBaseSolventTypical Yield (%)
N-Tosyl Derivativep-Toluenesulfonyl Chloride (TsCl)PyridineDichloromethane (DCM)80-90
N-Dansyl DerivativeDansyl ChlorideSodium BicarbonateAcetone/Water75-85
Experimental Protocols:

Protocol 3: Synthesis of Methyl 2-methyl-3-(tosylamino)benzoate

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add pyridine (2.0 eq) to the solution.

  • Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, water, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-tosyl derivative.

Protocol 4: Synthesis of Methyl 3-((5-(dimethylamino)naphthalene-1-sulfonyl)amino)-2-methylbenzoate (N-Dansyl Derivative)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Addition of Base: Add an excess of sodium bicarbonate to maintain a basic pH.

  • Addition of Sulfonylating Agent: Add a solution of dansyl chloride (1.1 eq) in acetone dropwise to the vigorously stirred mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours in the dark.

  • Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The fluorescent N-dansyl derivative can be purified by silica gel chromatography.

Reductive Alkylation of this compound

Reductive amination is a powerful method for the N-alkylation of amines. It proceeds via the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding alkylated amine.

General Reaction Scheme:

Caption: General workflow for the reductive alkylation of this compound.

Quantitative Data Summary:
DerivativeCarbonyl CompoundReducing AgentSolventTypical Yield (%)
N-Benzyl DerivativeBenzaldehydeSodium triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE)70-85
N-Isopropyl DerivativeAcetoneSodium cyanoborohydride (NaBH₃CN)Methanol65-80
Experimental Protocols:

Protocol 5: Synthesis of Methyl 3-(benzylamino)-2-methylbenzoate

  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel to give the N-benzyl derivative.

Protocol 6: Synthesis of Methyl 3-(isopropylamino)-2-methylbenzoate

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol.

  • Addition of Carbonyl: Add acetone (5.0 eq) to the solution.

  • pH Adjustment: Adjust the pH of the solution to ~6 by adding a few drops of acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography to afford the N-isopropyl derivative.

Disclaimer: These protocols provide general guidance. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates and scales. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Scale-up Synthesis of Methyl 3-amino-2-methylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 3-amino-2-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries. The following sections outline two primary synthetic routes, providing quantitative data, detailed experimental procedures, and process workflows.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring both an amine and a methyl ester on a substituted benzene ring, allows for versatile chemical modifications. This document details two scalable synthetic strategies: a two-step process involving the reduction of a nitrobenzoic acid followed by esterification, and a more direct one-step reduction of a nitro-ester.

Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison of the different routes.

Parameter Route 1: Reduction of 2-Methyl-3-nitrobenzoic acid & Esterification Route 2: Direct Reduction of Methyl 2-methyl-3-nitrobenzoate
Starting Material 2-Methyl-3-nitrobenzoic acidMethyl 2-methyl-3-nitrobenzoate
Key Reagents 5% Pd/C, Hydrogen, Methanol, p-Toluenesulfonic acid monohydrate5% Pd/C, Hydrogen, Acetonitrile
Solvent Ethyl acetate (reduction), Methanol (esterification)Acetonitrile
Temperature Ambient (reduction), Reflux (esterification)70°C
Pressure Atmospheric (reduction), Atmospheric (esterification)65-100 psi
Reaction Time 15 hours (reduction), Overnight (esterification)16.5 hours
Reported Yield ~90% (reduction step)97.5%
Purification Column chromatography (for acid), Extraction/Work-up (for ester)Filtration, Partial evaporation

Experimental Protocols

Route 1: Two-Step Synthesis via Reduction and Esterification

This route involves the initial reduction of the readily available 2-methyl-3-nitrobenzoic acid to form the corresponding amino acid, which is then esterified.

Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid

This protocol is based on a laboratory-scale catalytic hydrogenation.

Materials:

  • 2-Methyl-3-nitrobenzoic acid (2.0 g, 11.0 mmol)

  • 5% Palladium on carbon (Pd/C) (0.10 g)

  • Ethyl acetate (appropriate volume to dissolve starting material)

  • Hydrogen gas

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (2.0 g) in ethyl acetate.

  • Carefully add 5% Pd/C catalyst (0.10 g) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) for 15 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC or other suitable methods), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid.

  • The crude product can be purified by column chromatography on silica gel.[1]

Step 2: Esterification of 3-Amino-2-methylbenzoic Acid

This procedure describes a general method for the esterification of the amino acid.

Materials:

  • 3-Amino-2-methylbenzoic acid (10 g, 66.2 mmol)

  • Methanol (400 mL)

  • p-Toluenesulfonic acid monohydrate (20 g)

  • Ethyl acetate

  • 1 M Potassium carbonate solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid (10 g) and p-toluenesulfonic acid monohydrate (20 g) in methanol (400 mL).[2]

  • Heat the reaction mixture at reflux overnight.[2]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and a 1 M potassium carbonate solution.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Route 2: One-Step Catalytic Hydrogenation of Methyl 2-methyl-3-nitrobenzoate

This protocol is a more direct, high-yield method suitable for scale-up, starting from the nitro-ester.

Materials:

  • Methyl 2-methyl-3-nitrobenzoate (98.5 g, 505 mmol)

  • 5% Palladium on carbon (Pd/C) (2.0 g total)

  • Acetonitrile (300 mL)

  • Hydrogen gas

  • Celite

Equipment:

  • 600-mL high-pressure vessel (autoclave)

  • Mechanical stirrer

  • Heating and cooling system

  • Filtration apparatus

Procedure:

  • Charge a 600-mL high-pressure vessel with Methyl 2-methyl-3-nitrobenzoate (98.5 g), 5% Pd/C (1.0 g), and acetonitrile (300 mL).

  • Seal the vessel and heat the mixture to 70°C.

  • Pressurize the vessel with hydrogen gas to 65 psi (450 kPa) and maintain for 8 hours with vigorous stirring.

  • Cool the reaction mixture, vent the hydrogen, and carefully add an additional portion of 5% Pd/C (1.0 g).

  • Reseal the vessel, heat to 70°C, and increase the hydrogen pressure to 100 psi (690 kPa).

  • Continue the hydrogenation for an additional 8.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with acetonitrile (3 x 25 mL).

  • Combine the filtrates and partially evaporate the solvent to a total weight of approximately 160 g.

  • The resulting solution contains this compound with a reported yield of 97.5%. Further purification can be achieved by crystallization if required.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

cluster_0 Route 1: Two-Step Synthesis cluster_1 Step 1: Reduction cluster_2 Step 2: Esterification A Dissolve 2-Methyl-3-nitrobenzoic acid in Ethyl Acetate B Add 5% Pd/C Catalyst A->B C Hydrogenate under H2 Atmosphere (15h) B->C D Filter to Remove Catalyst C->D E Evaporate Solvent D->E F Purify 3-Amino-2-methylbenzoic acid (Column Chromatography) E->F G Dissolve 3-Amino-2-methylbenzoic acid and p-TsOH in Methanol H Reflux Overnight G->H I Work-up with Ethyl Acetate and K2CO3 Solution H->I J Separate and Wash Organic Layer I->J K Dry and Concentrate J->K L Purify this compound K->L

Caption: Workflow for the Two-Step Synthesis of this compound.

cluster_0 Route 2: One-Step Synthesis A Charge Reactor with Methyl 2-methyl-3-nitrobenzoate, Pd/C, and Acetonitrile B Heat to 70°C and Hydrogenate at 65 psi (8h) A->B C Cool and Add More Pd/C B->C D Heat to 70°C and Hydrogenate at 100 psi (8.5h) C->D E Cool and Purge with Nitrogen D->E F Filter through Celite to Remove Catalyst E->F G Partially Evaporate Solvent F->G H Obtain this compound Solution G->H

Caption: Workflow for the One-Step Synthesis of this compound.

References

Application Notes and Protocols for Monitoring Methyl 3-Amino-2-Methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving Methyl 3-amino-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling accurate tracking of reaction progress, purity assessment, and quantitative analysis.

Representative Reaction: Synthesis of this compound

A common synthetic route to this compound involves a two-step process:

  • Reduction: Catalytic hydrogenation of 2-Methyl-3-nitrobenzoic acid to yield 3-Amino-2-methylbenzoic acid.

  • Esterification: Fischer esterification of 3-Amino-2-methylbenzoic acid with methanol to produce the final product, this compound.

The analytical techniques described herein are applicable to monitoring both stages of this synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust technique for monitoring the consumption of starting materials and the formation of products, offering high resolution and quantitative accuracy. It is particularly useful for analyzing the isomeric purity of aminobenzoates.

Experimental Protocol: HPLC Analysis

Objective: To quantify the concentrations of 2-Methyl-3-nitrobenzoic acid, 3-Amino-2-methylbenzoic acid, and this compound in a reaction mixture.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (or Phosphoric acid)

  • Reference standards for all analytes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (with 0.1% formic acid). A common starting gradient is 20% Acetonitrile, ramping up to 80% over 15 minutes.

  • Standard Solution Preparation: Prepare individual stock solutions of each analyte in the mobile phase at a concentration of approximately 1 mg/mL. Create a mixed standard solution containing all components at known concentrations.

  • Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary and dilute with the mobile phase to a final concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimized wavelength for the analytes)

  • Data Analysis:

    • Inject the mixed standard solution to determine the retention times for each component.

    • Inject the prepared reaction sample.

    • Identify and integrate the peaks corresponding to the starting materials and products.

    • Calculate the concentration of each component using a calibration curve generated from the standard solutions.

Data Presentation: HPLC Monitoring of Esterification
Time (hours)3-Amino-2-methylbenzoic acid (Area %)This compound (Area %)
099.80.2
175.324.7
248.151.9
415.684.4
62.197.9

This data is representative and will vary based on specific reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling

GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile components, including starting materials, products, and potential side-products or impurities. Derivatization is often required for non-volatile or polar analytes like aromatic amines to improve their chromatographic behavior.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To detect and quantify this compound and related volatile impurities in a reaction mixture.

Instrumentation and Materials:

  • GC-MS system with an autosampler

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane)

  • Helium (carrier gas)

  • Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Pentafluoropropionic anhydride - PFPA)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a 1 mL aliquot of the reaction mixture and add it to a vial containing 2 mL of deionized water and 2 mL of dichloromethane.

    • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the lower organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the dried extract under a gentle stream of nitrogen.

    • Add 100 µL of the derivatizing agent and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • Inlet Temperature: 270°C

    • Injection Mode: Splitless

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan for impurity identification or Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: GC-MS Impurity Profile
Retention Time (min)CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Concentration (ppm)
10.5This compound (TMS derivative)222237, 207-
9.8Unreacted 3-Amino-2-methylbenzoic acid (di-TMS derivative)280295, 265550
11.2N-acetylated byproduct (TMS derivative)264279, 249120

Ions and concentrations are representative and depend on the specific derivatization agent and reaction byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a powerful non-destructive technique that allows for real-time (in-situ) monitoring of reaction kinetics by observing changes in the chemical shifts and integrals of protons specific to reactants and products.[1]

Experimental Protocol: In-Situ ¹H NMR Monitoring

Objective: To monitor the conversion of 3-Amino-2-methylbenzoic acid to this compound in real-time.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (optional, for precise quantification, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reaction Setup:

    • The reaction can be performed directly in an NMR tube for small-scale experiments.

    • Alternatively, for larger-scale reactions, aliquots can be periodically withdrawn, quenched, and prepared for NMR analysis.

  • Sample Preparation (for at-line monitoring):

    • Withdraw a small aliquot from the reaction vessel at specified time points.

    • Quench the reaction (e.g., by rapid cooling or addition of a suitable reagent).

    • Dissolve the aliquot in a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at regular intervals throughout the reaction.

    • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for quantitative comparison.

  • Data Analysis:

    • Identify characteristic peaks for the starting material and product. For example, monitor the disappearance of the carboxylic acid proton of 3-Amino-2-methylbenzoic acid and the appearance of the methyl ester singlet of this compound.

    • Integrate the respective peaks. The relative integrals can be used to determine the reaction conversion over time.

Data Presentation: ¹H NMR Monitoring of Esterification
Time (hours)Integral of -COOH proton (relative)Integral of -OCH₃ protons (relative)% Conversion
01.000.000
10.720.2828
20.450.5555
40.110.8989
6<0.010.99>99

Chemical shifts and integrals are representative and should be determined for the specific reaction conditions and solvent.

Visualizing Workflows

Diagram: Synthetic and Analytical Workflow

cluster_synthesis Synthesis cluster_analysis Analytical Monitoring Start Start Nitro_Reduction Reduction of 2-Methyl-3-nitrobenzoic acid Start->Nitro_Reduction Amino_Acid 3-Amino-2-methylbenzoic acid Nitro_Reduction->Amino_Acid Esterification Fischer Esterification with Methanol Amino_Acid->Esterification Product This compound Esterification->Product HPLC HPLC Analysis (Quantitative) Esterification->HPLC Reaction Aliquot GCMS GC-MS Analysis (Impurity Profile) Esterification->GCMS Reaction Aliquot NMR NMR Spectroscopy (In-situ Monitoring) Esterification->NMR Reaction Aliquot Product->HPLC Final Product Product->GCMS Final Product

Caption: Workflow for synthesis and analytical monitoring.

Diagram: Logical Flow for Reaction Monitoring

Start Start Reaction Take_Aliquot Take Aliquot at Time (t) Start->Take_Aliquot Analyze Analyze Sample (HPLC, GC-MS, or NMR) Take_Aliquot->Analyze Check_Conversion Is Conversion Complete? Analyze->Check_Conversion Continue Continue Reaction Check_Conversion->Continue No Workup Proceed to Work-up Check_Conversion->Workup Yes Continue->Take_Aliquot

Caption: Decision workflow for reaction completion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of Methyl 3-amino-2-methylbenzoate, a key chemical intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are:

  • Esterification of 3-amino-2-methylbenzoic acid: This route involves the reaction of 3-amino-2-methylbenzoic acid with methanol, typically in the presence of an acid catalyst like p-toluenesulfonic acid.[2]

  • Reduction of Methyl 2-methyl-3-nitrobenzoate: This method starts with the corresponding nitro compound, which is then reduced to the desired amine. A common approach is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[3][4]

Q2: What are some common causes of low yield in the synthesis of this compound?

A2: Low yields can stem from several factors depending on the chosen synthetic route. For the esterification of 3-amino-2-methylbenzoic acid, incomplete reaction due to equilibrium limitations is a common issue. In the case of the reduction of Methyl 2-methyl-3-nitrobenzoate, potential problems include incomplete reduction, side reactions, or catalyst deactivation.

Q3: How can I purify the crude this compound?

A3: Common purification techniques for this compound include:

  • Recrystallization: Ethanol is a suitable solvent for recrystallization.[5]

  • Column Chromatography: Silica gel chromatography can be employed for more challenging purifications. A typical eluent system would be a gradient of ethyl acetate in hexanes.[5]

  • Activated Charcoal Treatment: If the product has a persistent color, treating the hot solution with activated charcoal during recrystallization can help remove colored impurities.[5]

Troubleshooting Guides

Low Yield in Esterification of 3-amino-2-methylbenzoic acid
Symptom Possible Cause Suggested Solution
High amount of unreacted starting material The esterification reaction is at equilibrium.Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, remove water as it forms.
Insufficient catalyst.Ensure the correct molar ratio of the acid catalyst is used.
Formation of side products The amino group may react under harsh acidic conditions.Use milder reaction conditions or protect the amino group before esterification, though this adds extra steps.
Low Yield in Reduction of Methyl 2-methyl-3-nitrobenzoate
Symptom Possible Cause Suggested Solution
Incomplete reduction (starting material remains) Insufficient hydrogen pressure or supply.Ensure the hydrogenation system is properly sealed and maintain the recommended hydrogen pressure (e.g., 450-690 kPa).[3]
Catalyst deactivation or insufficient amount.Use a fresh, active catalyst (e.g., 5% Pd/C) in an appropriate weight percentage. Ensure vigorous stirring for proper catalyst dispersion.[3][4]
Reaction time is too short.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.[4]
Formation of byproducts Over-reduction of other functional groups (less common for nitro groups).Adhere to established protocols for temperature and pressure to avoid harsh conditions.
Formation of azo or azoxy compounds from incomplete reduction.Ensure a sufficient amount of the reducing agent is used and that the reaction goes to completion.

Experimental Protocols

Protocol 1: Esterification of 3-amino-2-methylbenzoic acid

This protocol is adapted from a general procedure for the synthesis of this compound.[2]

Materials:

  • 3-amino-2-methylbenzoic acid

  • Methanol

  • p-toluenesulfonic acid monohydrate

  • Ethyl acetate

  • 1 M Potassium carbonate solution

Procedure:

  • Dissolve 10 g (66.2 mmol) of 3-amino-2-methylbenzoic acid and 20 g of p-toluenesulfonic acid monohydrate in 400 mL of methanol.[2]

  • Reflux the reaction mixture overnight.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, dilute the reaction solution with a mixture of ethyl acetate and 1 M potassium carbonate solution.[2]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of Methyl 2-methyl-3-nitrobenzoate by Catalytic Hydrogenation

This protocol is based on a general method for the reduction of a nitroaromatic compound.[3][4]

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • 5% Palladium on carbon (Pd/C)

  • Acetonitrile or Ethyl Acetate

  • Hydrogen gas

  • Celite

Procedure:

  • In a high-pressure vessel, combine Methyl 2-methyl-3-nitrobenzoate (e.g., 98.5 g, 505 mmol), 5% Pd/C (e.g., 1.0 g), and acetonitrile (e.g., 300 mL).[3]

  • Heat the mixture to 70°C and pressurize with hydrogen to 65 psi (450 kPa).[3]

  • Stir the reaction vigorously for 8 hours. If the reaction is not complete, an additional portion of catalyst can be added and hydrogenation continued at a higher pressure (e.g., 100 psi or 690 kPa).[3]

  • After the reaction is complete (monitored by TLC), cool the mixture and purge the vessel with an inert gas like nitrogen.[3]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent (e.g., acetonitrile).[3]

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify as needed.

Data Presentation

Table 1: Comparison of Synthesis Routes and Conditions

Parameter Esterification of 3-amino-2-methylbenzoic acid Reduction of Methyl 2-methyl-3-nitrobenzoate
Starting Materials 3-amino-2-methylbenzoic acid, MethanolMethyl 2-methyl-3-nitrobenzoate, Hydrogen source
Catalyst/Reagent p-toluenesulfonic acid5% Pd/C
Solvent MethanolAcetonitrile, Ethyl Acetate
Temperature Reflux70°C
Pressure Atmospheric450-690 kPa (65-100 psi)
Reported Yield Not specified in the found literatureUp to 97.5%[3]

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_esterification Route 1: Esterification cluster_reduction Route 2: Reduction start1 3-amino-2-methylbenzoic acid + Methanol react1 Reflux with p-toluenesulfonic acid start1->react1 workup1 Workup (Extraction, Washing) react1->workup1 purify1 Purification (Recrystallization/Chromatography) workup1->purify1 product1 This compound purify1->product1 start2 Methyl 2-methyl-3-nitrobenzoate react2 Catalytic Hydrogenation (Pd/C, H2) start2->react2 workup2 Filtration to remove catalyst react2->workup2 purify2 Purification (if necessary) workup2->purify2 product2 This compound purify2->product2

Caption: Primary synthesis pathways for this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_esterification_issues Esterification Issues cluster_reduction_issues Reduction Issues low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Route 1 side_products_ester Side Products low_yield->side_products_ester Route 1 incomplete_reduction Incomplete Reduction low_yield->incomplete_reduction Route 2 catalyst_issue Catalyst Inactive low_yield->catalyst_issue Route 2 side_products_red Side Products (azo/azoxy) low_yield->side_products_red Route 2 solution_ester Solutions: - Excess Methanol - Water Removal - Adjust Catalyst Amount incomplete_reaction->solution_ester side_products_ester->solution_ester solution_red Solutions: - Check H2 Pressure - Fresh Catalyst - Vigorous Stirring - Increase Reaction Time incomplete_reduction->solution_red catalyst_issue->solution_red side_products_red->solution_red

Caption: A workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-methylbenzoate. The primary route for this synthesis involves the reduction of the nitro group of Methyl 3-nitro-2-methylbenzoate. This guide addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and widely used method is the reduction of the corresponding nitro compound, Methyl 3-nitro-2-methylbenzoate. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-based reductions being the most common.

Q2: What are the potential side reactions I should be aware of during the reduction of Methyl 3-nitro-2-methylbenzoate?

Several side reactions can occur, leading to impurities in the final product. These include:

  • Incomplete Reduction: The reduction of a nitro group to an amine is a stepwise process. Incomplete reaction can result in the formation of intermediate species such as nitroso (-NO) and hydroxylamine (-NHOH) compounds.[1][2]

  • Formation of Azoxy and Azo Compounds: The nitroso and hydroxylamine intermediates can condense with each other to form azoxy (-N=N(O)-) and azo (-N=N-) compounds, which are common dimeric impurities.[1][3]

  • Hydrolysis of the Ester Group: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be present depending on the chosen reduction method. This results in the formation of 3-amino-2-methylbenzoic acid.[4]

  • Over-reduction: While less common for aromatic systems, aggressive reduction conditions could potentially affect the benzene ring, though this is generally not a major concern under standard conditions.

Q3: How does the 2-methyl group affect the reaction?

The methyl group at the 2-position can exert steric hindrance, potentially influencing the rate of the reduction. This steric hindrance might make the nitro group less accessible to the catalyst surface in heterogeneous catalysis or to the reducing agent.[5]

Q4: My final product is discolored. What could be the cause?

Discoloration, often appearing as a yellow or brown hue, can be due to the presence of azoxy or azo compounds, which are often colored. Residual nitro-aromatic starting material or intermediates can also contribute to color.

Q5: I am observing a low yield. What are the likely reasons?

Low yields can stem from several factors:

  • Incomplete reaction.

  • Loss of product during workup and purification steps.

  • Significant formation of side products.

  • Hydrolysis of the ester, leading to the carboxylic acid which may be lost during an aqueous workup if the pH is not controlled.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. - Increase Catalyst Loading (for catalytic hydrogenation): Ensure sufficient catalyst is present. For Pd/C, a loading of 5-10 mol% is typical.[5] - Increase Reducing Agent Stoichiometry (for metal-based reduction): Ensure an adequate excess of the reducing metal (e.g., iron, tin(II) chloride) is used. - Optimize Temperature: While many reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion.
Product Loss During Workup - pH Adjustment: During aqueous extraction, ensure the pH is appropriately controlled to keep the amine product in the organic phase and minimize its solubility in the aqueous phase. - Thorough Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
Significant Side Product Formation - Modify Reaction Conditions: Altering the temperature, pressure (for hydrogenation), or solvent can influence the selectivity of the reaction and minimize side product formation. - Choice of Reducing Agent: Some reducing agents are milder and more selective than others. For instance, tin(II) chloride is known for its mildness.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Identification Troubleshooting Steps
Unreacted Starting Material (Methyl 3-nitro-2-methylbenzoate) Can be detected by TLC, LC-MS, or NMR.See "Incomplete Reaction" under Problem 1 .
Nitroso and Hydroxylamine Intermediates May be detected by LC-MS. Often unstable and react further.Ensure reaction goes to completion by extending the reaction time or adjusting conditions.
Azoxy and Azo Compounds Often colored (yellow to red). Can be identified by LC-MS and NMR.- Optimize Reaction Conditions: Avoid high temperatures and strongly basic conditions which can favor the condensation of intermediates.[1] - Purification: These impurities can often be removed by column chromatography or recrystallization.
3-Amino-2-methylbenzoic acid (Hydrolysis Product) Can be detected by a change in solubility (more water-soluble) and by spectroscopic methods (disappearance of the methyl ester signal in NMR).- Avoid Harsh Acidic or Basic Conditions: If using a metal reduction in acid, neutralize the reaction mixture promptly during workup. If a basic workup is required, use mild bases and avoid prolonged exposure. - Use Anhydrous Solvents: Ensure all solvents are dry, as water can contribute to hydrolysis, especially at elevated temperatures.

Data Presentation

The choice of reduction method can significantly impact the yield and purity of this compound. The following table provides a comparison of common methods, with typical yields reported for the reduction of analogous nitroarenes.

Reduction Method Reagents & Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Considerations
Catalytic Hydrogenation H₂ (gas), 5-10% Pd/CMethanol or EthanolRoom Temperature2-12>95Highly efficient and clean, but requires specialized hydrogenation equipment.[5]
Transfer Hydrogenation Ammonium formate or Formic acid, 10% Pd/CMethanolReflux1-6>90Avoids the need for high-pressure hydrogen gas.
Metal-Mediated Reduction (Iron) Iron powder, Acetic acidEthanol/WaterReflux2-480-90Cost-effective and straightforward, but can require a tedious workup to remove iron salts.[6]
Metal-Mediated Reduction (Tin(II) Chloride) SnCl₂·2H₂OEthanol or Ethyl Acetate50-701-385-95A mild reducing agent, useful for substrates with other reducible functional groups.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of Methyl 3-nitro-2-methylbenzoate using hydrogen gas and a palladium catalyst.

Materials:

  • Methyl 3-nitro-2-methylbenzoate

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve Methyl 3-nitro-2-methylbenzoate (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.[5]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours, indicated by the consumption of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron and Acetic Acid

This protocol details the reduction of Methyl 3-nitro-2-methylbenzoate using iron powder in an acidic medium.

Materials:

  • Methyl 3-nitro-2-methylbenzoate

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate or Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-nitro-2-methylbenzoate (1.0 eq) and a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add iron powder (3-5 equivalents).

  • Heat the mixture to a gentle reflux.

  • Slowly add glacial acetic acid (1.1-1.2 equivalents) dropwise to the stirred suspension.

  • Maintain the reaction at reflux for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through Celite® to remove the excess iron and iron salts, washing with ethanol.

  • Concentrate the filtrate to remove the ethanol.

  • Dilute the residue with water and basify with a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

  • Purify as needed by column chromatography or recrystallization.

Visualizations

Reaction_Pathway Start Methyl 3-nitro-2-methylbenzoate (Starting Material) Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Reduction Side_Product1 Azoxy Compound Intermediate1->Side_Product1 Condensation with Hydroxylamine Product This compound (Desired Product) Intermediate2->Product Reduction Intermediate2->Side_Product1 Side_Product3 3-Amino-2-methylbenzoic acid (Hydrolysis Product) Product->Side_Product3 Hydrolysis (H₂O, H⁺/OH⁻) Side_Product2 Azo Compound Side_Product1->Side_Product2 Further Reduction

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting_Guide Problem_LowYield Observed Problem: Low Yield Cause_IncompleteReaction Potential Cause: Incomplete Reaction Problem_LowYield->Cause_IncompleteReaction Cause_ProductLoss Potential Cause: Product Loss in Workup Problem_LowYield->Cause_ProductLoss Cause_SideReactions Potential Cause: Significant Side Reactions Problem_LowYield->Cause_SideReactions Problem_ImpureProduct Observed Problem: Impure Product Cause_UnreactedSM Potential Cause: Unreacted Starting Material Problem_ImpureProduct->Cause_UnreactedSM Cause_Intermediates Potential Cause: Intermediates Present Problem_ImpureProduct->Cause_Intermediates Cause_Dimeric Potential Cause: Azo/Azoxy Byproducts Problem_ImpureProduct->Cause_Dimeric Cause_Hydrolysis Potential Cause: Ester Hydrolysis Problem_ImpureProduct->Cause_Hydrolysis Solution_Extend_Time Solution: Extend Reaction Time Cause_IncompleteReaction->Solution_Extend_Time Solution_Increase_Reagent Solution: Increase Reagent/Catalyst Cause_IncompleteReaction->Solution_Increase_Reagent Solution_Optimize_pH Solution: Optimize Workup pH Cause_ProductLoss->Solution_Optimize_pH Solution_Thorough_Extraction Solution: Thorough Extraction Cause_ProductLoss->Solution_Thorough_Extraction Solution_Modify_Conditions Solution: Modify Reaction Conditions Cause_SideReactions->Solution_Modify_Conditions Solution_Drive_Completion Solution: Drive Reaction to Completion Cause_UnreactedSM->Solution_Drive_Completion Cause_Intermediates->Solution_Drive_Completion Cause_Dimeric->Solution_Modify_Conditions Solution_Purification Solution: Purify by Chromatography or Recrystallization Cause_Dimeric->Solution_Purification Cause_Hydrolysis->Solution_Purification Solution_Avoid_Harsh_Conditions Solution: Avoid Harsh pH/Temp Cause_Hydrolysis->Solution_Avoid_Harsh_Conditions

Caption: Troubleshooting logic for the synthesis of this compound.

References

Formation of azo and azoxy byproducts in nitro group reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the formation of azo and azoxy byproducts during the reduction of nitro groups.

Frequently Asked Questions (FAQs)

Q1: What are azo and azoxy byproducts in the context of nitro group reduction?

A1: Azo and azoxy compounds are dimeric impurities that can form during the reduction of aromatic nitro compounds. They are characterized by a nitrogen-nitrogen double bond (R-N=N-R' for azo) or its N-oxide equivalent (R-N=N(O)-R' for azoxy). These byproducts often appear as colored impurities and can complicate purification processes.

Q2: What is the general mechanism for the formation of azo and azoxy byproducts?

A2: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a stepwise process that proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[1][2][3] Azo and azoxy byproducts are formed when these highly reactive intermediates condense with each other. Specifically, the condensation of a nitroso intermediate with a hydroxylamine intermediate leads to the formation of an azoxy compound.[2][4] This azoxy compound can then be further reduced to an azo compound, and subsequently to a hydrazo compound, which can finally be cleaved to the desired amine.[2][5]

Q3: What key experimental factors influence the formation of these byproducts?

A3: Several factors can promote the formation of azo and azoxy impurities:

  • Reaction pH: Alkaline or basic conditions can accelerate the condensation reactions between the nitroso and hydroxylamine intermediates.[5]

  • Reducing Agent: The choice of reducing agent is critical. Strong, non-selective metal hydrides like Lithium aluminum hydride (LiAlH₄) are known to produce azo compounds when used with aromatic nitro compounds.[6][7]

  • Reaction Temperature: Elevated temperatures can increase the rate of condensation side reactions.[8]

  • Catalyst Nature: In catalytic hydrogenation, the type of catalyst and its surface properties can influence the reaction pathway and the lifetime of intermediates.[5]

  • Substrate Concentration: High concentrations of the nitro compound can increase the probability of intermediates reacting with each other.

Q4: How can I detect and quantify azo and azoxy byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic methods is typically employed.

  • Thin-Layer Chromatography (TLC): Often provides the first indication of colored byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV-Visible or Diode-Array Detection (DAD) is a primary method for separating and quantifying the desired amine from azo and azoxy impurities.[9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of byproducts by confirming their molecular weights.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated impurities.

Troubleshooting Guide

Problem: My reaction mixture has developed a strong color (e.g., yellow, orange, red), and TLC analysis shows multiple colored spots.

  • Probable Cause: This is a classic sign of azo and/or azoxy byproduct formation. The extended conjugation in these molecules causes them to absorb visible light.

  • Solution Pathway:

    • Analyze Reaction Conditions: Review your reaction pH. If the conditions are neutral to basic, consider switching to an acidic medium. The Béchamp reduction (Fe/HCl) is a robust method performed under acidic conditions that often minimizes these byproducts.[3][13]

    • Re-evaluate Reducing Agent: If you are using a very strong reducing agent (like LiAlH₄ for aromatic systems), switch to a milder or more selective option. Tin(II) chloride (SnCl₂) in an acidic solvent or iron powder with an acid are excellent alternatives known for their chemoselectivity.[7][13][14]

    • Control Temperature: Run the reaction at a lower temperature to disfavor the condensation pathway. For catalytic hydrogenations, this might mean running at room temperature instead of heating.[8]

    • Optimize Catalyst Loading: In catalytic hydrogenations, insufficient catalyst can lead to the accumulation of intermediates. Ensure adequate catalyst loading and efficient stirring to promote the reaction to completion.

Problem: LC-MS analysis confirms the presence of species with approximately double the molecular weight of my expected product.

  • Probable Cause: This indicates the formation of dimeric species, which in this context are almost certainly azo, azoxy, or hydrazo compounds. The reduction may be stalling at these intermediate stages.

  • Solution Pathway:

    • Increase Hydrogen Pressure/Source: For catalytic hydrogenations, increasing the hydrogen pressure can help drive the reduction past the intermediate stages to the final amine. For transfer hydrogenations, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.[14]

    • Change the Catalyst: If using Pd/C, which can sometimes be less effective at cleaving N-N bonds, consider switching to or testing Raney Nickel.[7] However, be mindful that Raney Nickel can have different chemoselectivity, particularly concerning halogenated substrates.[15]

    • Extend Reaction Time: The cleavage of hydrazo intermediates to the final amine can sometimes be slow. Monitor the reaction over a longer period to see if these dimeric species are eventually consumed.

    • Switch to a Chemical Reductant: Reagents like SnCl₂ or Fe/HCl are very effective at reducing nitro groups completely to the amine and are less prone to stopping at dimeric intermediates.[13]

Visualizing the Reaction and Troubleshooting Pathways

The following diagrams illustrate the chemical pathways leading to byproduct formation and a logical workflow for troubleshooting these issues in your experiments.

G cluster_main Nitro Group Reduction Pathway cluster_byproduct Byproduct Formation Pathway Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy Byproduct) Nitroso->Azoxy Amine R-NH₂ (Desired Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo R-N=N-R (Azo Byproduct) Azoxy->Azo Reduction Hydrazo R-NH-NH-R (Hydrazo Intermediate) Azo->Hydrazo Reduction Hydrazo->Amine Reductive Cleavage

Caption: Reaction pathways in nitro group reduction.

G start Problem: Azo/Azoxy Byproducts Detected check_method What is the reduction method? start->check_method catalytic Catalytic Hydrogenation check_method->catalytic Catalytic chemical Chemical Reagent check_method->chemical Chemical cat_q1 Is reaction pH basic or neutral? catalytic->cat_q1 chem_q1 Is the reagent LiAlH₄ or another strong hydride? chemical->chem_q1 cat_sol1 Consider adding a mild acid (e.g., Acetic Acid) cat_q1->cat_sol1 Yes cat_q2 Is temperature elevated? cat_q1->cat_q2 No cat_sol1->cat_q2 cat_sol2 Reduce temperature to RT or below cat_q2->cat_sol2 Yes cat_q3 Is catalyst loading low? cat_q2->cat_q3 No cat_sol2->cat_q3 cat_sol3 Increase catalyst loading and/or H₂ pressure cat_q3->cat_sol3 Yes cat_final Consider switching to a chemical method like Fe/HCl or SnCl₂ cat_q3->cat_final No cat_sol3->cat_final chem_sol1 Switch to a more selective reagent: Fe/HCl, SnCl₂, or Zn/NH₄Cl chem_q1->chem_sol1 Yes chem_q2 Are conditions basic? chem_q1->chem_q2 No chem_sol2 Switch to acidic conditions (e.g., Fe/HCl) chem_q2->chem_sol2 Yes

Caption: Troubleshooting workflow for byproduct formation.

Data Presentation: Reductant Selectivity

The choice of reducing agent and conditions is paramount in avoiding byproduct formation. The table below summarizes common reagents and their general performance.

Reducing Agent/SystemTypical ConditionsFunctional Group TolerancePropensity for Azo/Azoxy ByproductsReference
H₂/Pd-C 1-50 atm H₂, RT, EtOH/EtOAcLow: Reduces alkenes, alkynes, some carbonylsModerate: Can occur with incomplete reaction or non-acidic conditions[7][13]
H₂/Raney Ni 1-50 atm H₂, RT-100°C, EtOHSimilar to Pd/C, can be more selectiveModerate: Can be substrate-dependent[7][13]
Fe/HCl or Fe/NH₄Cl Reflux in EtOH/H₂OGood: Tolerates esters, ketones, nitrilesLow: Acidic conditions disfavor condensation[3][13]
SnCl₂·2H₂O RT to reflux in EtOH or EtOAcExcellent: Tolerates aldehydes, ketones, esters, halidesVery Low: Generally provides clean reduction to the amine[7][13]
Zn/NH₄Cl RT, Aqueous solutionGoodModerate: Can be used to isolate hydroxylamine intermediate[1][6]
LiAlH₄ Reflux in THF/EtherVery Low: Reduces most polar functional groupsHigh (for aromatic nitro compounds)[7]
Sodium Sulfide (Na₂S) Aqueous/Alcoholic solutionGood: Can selectively reduce one nitro groupModerate to High: Often used for partial reduction[7]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient but requires careful monitoring to prevent the accumulation of intermediates.

  • Materials:

    • Nitro-containing substrate

    • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)

    • Solvent (e.g., Ethanol, Ethyl Acetate, Methanol)

    • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in the chosen solvent.

    • Carefully add the Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) when dry.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., with a balloon).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.[13]

    • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified further if necessary.[13]

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and highly reliable method for achieving clean reduction with excellent functional group tolerance.[7][13]

  • Materials:

    • Aromatic nitro compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq)

    • Ethanol or Ethyl Acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a round-bottom flask, add the aromatic nitro compound (1.0 eq) and the solvent (e.g., Ethanol).

    • Add SnCl₂·2H₂O (3-5 eq) to the mixture.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is often complete in 30 minutes to 5 hours.[13]

    • After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is basic (pH > 8). This will precipitate tin salts.

    • Dilute the mixture with ethyl acetate and filter through Celite® to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Béchamp Reduction using Iron and Hydrochloric Acid

This cost-effective method is suitable for large-scale synthesis and is performed under acidic conditions that suppress byproduct formation.[3][16]

  • Materials:

    • Aromatic nitro compound

    • Iron powder (3-5 eq)

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Ethanol and Water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the aromatic nitro compound (1.0 eq), iron powder (3-5 eq), ethanol, and water.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add a small amount of concentrated HCl to initiate the reaction.

    • Continue heating at reflux for 2-6 hours, monitoring by TLC.[13]

    • Once the reaction is complete, cool the mixture and make it basic with sodium carbonate or ammonium hydroxide to precipitate iron salts.

    • Filter the hot solution through a Celite® pad to remove the iron sludge, washing thoroughly with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by extraction or crystallization.

References

Technical Support Center: Purification of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and detailed experimental protocols for the removal of colored impurities from Methyl 3-amino-2-methylbenzoate, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on the removal of colored impurities.

ProblemPotential Cause(s)Suggested Solution(s)
Final product is colored (e.g., yellow, brown, or orange). 1. Oxidation: Aromatic amines are susceptible to air oxidation, which forms highly colored polymeric byproducts. This is often accelerated by exposure to light and heat.[1] 2. Residual Impurities: Colored byproducts from the synthesis, such as nitro-aromatic precursors, may not have been fully removed.1. Recrystallization with Activated Charcoal: This is the primary method for removing colored impurities. Add a small amount of activated charcoal to the hot solution before filtration.[2] 2. Column Chromatography: For persistent or significant coloration, column chromatography is highly effective at separating the desired product from colored impurities.[2] 3. Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent further oxidation.
Recrystallization yields an oil instead of crystals. 1. High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, leading to "oiling out." 2. Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating. 3. Cooling Too Rapidly: Fast cooling can prevent proper crystal lattice formation.1. Preliminary Purification: If the crude material is highly impure, first perform column chromatography to remove the bulk of the impurities and then recrystallize the resulting solid.[3] 2. Solvent Adjustment: Add a small amount of a non-polar "anti-solvent" (in which the product is insoluble) to the solution to induce crystallization. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[3]
Poor separation or streaking during column chromatography. 1. Strong Interaction with Silica Gel: The basic amino group on the molecule can interact strongly with the acidic silica gel, causing tailing or streaking.[2] 2. Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the compound from impurities.1. Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.[2] 2. Optimize Mobile Phase: Systematically vary the polarity of your eluent system (e.g., ethyl acetate in hexanes) and monitor the separation by Thin-Layer Chromatography (TLC) before running the column.[2]
Low yield after purification. 1. Product Loss During Transfers: Multiple transfer steps can lead to cumulative loss of material. 2. Co-adsorption on Activated Charcoal: Using an excessive amount of activated charcoal can lead to the adsorption of the desired product along with the impurities.[4] 3. Premature Crystallization: During hot filtration (to remove charcoal or other solids), the product may crystallize on the filter paper if the solution cools too quickly.1. Careful Handling: Ensure all vessels are rinsed with the mother liquor to recover as much product as possible. 2. Optimize Charcoal Amount: Use only a small amount of activated charcoal (typically 1-2% by weight relative to the crude product).[2] 3. Pre-heat Funnel: Use a pre-heated funnel and flask for hot filtration to maintain the product's solubility.[2]

Data Presentation

The following table presents representative data on the effectiveness of different purification methods for removing colored impurities from crude this compound. Note: These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Color Description
Crude Product ~85%--Dark Orange to Brown Liquid
Recrystallization (Ethanol) 85%95-97%70-80%Light Yellow Solid
Recrystallization with Activated Charcoal 85%>98%65-75%Off-white to White Solid
Column Chromatography 85%>99%80-90%Colorless Liquid / White Solid

Experimental Protocols

Protocol 1: Recrystallization with Activated Charcoal Treatment

This protocol is designed for the purification of solid, crude this compound that contains colored impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the mass of the crude product).[2]

  • Reheating: Gently reheat the mixture to boiling for 2-5 minutes to allow for the adsorption of colored impurities onto the charcoal.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove the activated charcoal and any other insoluble impurities.[2]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize the formation of crystals.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold ethanol to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is highly effective for separating this compound from a wide range of impurities, including colored ones.

  • Mobile Phase Preparation: Prepare a low-polarity mobile phase, such as 10% ethyl acetate in hexanes. For improved separation of the basic amine product, add 0.5-1% triethylamine to the mobile phase.[2]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the prepared mobile phase. Pour the slurry into a chromatography column and use gentle pressure to pack the column, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This dry-loading technique generally provides better separation.[2]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to facilitate the elution of the product.[2]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the purification of this compound.

Crude Crude Methyl 3-amino-2-methylbenzoate Assess Assess Impurity Profile (TLC, Color) Crude->Assess Decision Significant Color or Impurities? Assess->Decision Recrystal Recrystallization with Activated Charcoal Decision->Recrystal No Column Column Chromatography Decision->Column Yes Analyze Purity Analysis (TLC, HPLC, Melting Point) Recrystal->Analyze Column->Analyze Pure Pure Product Analyze->Pure

Caption: A decision workflow for selecting a purification method.

start_end start_end process process optional optional Start Start Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal HotFilter Hot Filtration Charcoal->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow for recrystallization with activated charcoal.

start_end start_end process process Start Start Pack Pack Silica Gel Column Start->Pack Load Dry Load Crude Product Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Troubleshooting "Oiling Out" in the Recrystallization of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting "oiling out" during the recrystallization of Methyl 3-amino-2-methylbenzoate. The following question-and-answer format directly addresses common issues and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem during the recrystallization of this compound?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an "oil") rather than as solid crystals during recrystallization. This is problematic because the oil is often a supersaturated liquid state of the compound that can trap impurities. If the oil solidifies, it typically forms an amorphous solid or poorly formed crystals, leading to a lower purity of the final product.

Q2: What are the primary causes of oiling out?

A2: Several factors can contribute to oiling out:

  • High Supersaturation: This occurs when the concentration of this compound in the solvent is too high, exceeding the metastable zone limit.

  • Rapid Cooling: Cooling the solution too quickly can induce precipitation at a temperature where the solute is still molten, leading to the formation of an oil.

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is higher than the melting point of the compound.

  • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of it separating as an oil.

Q3: What is the melting point of this compound and how does it influence oiling out?

A3: There are conflicting reports on the physical state of this compound at room temperature, with some sources describing it as a liquid and others as an off-white powder. The isomer, Methyl 2-amino-3-methylbenzoate, has a reported melting point of 115-117°C. If this compound is a solid, its melting point is a critical parameter. If the recrystallization solution is cooled to a temperature above the compound's melting point while it is still supersaturated, it will "oil out." However, with a high boiling point of 300°C, the risk of the solvent's boiling point being higher than the compound's melting point is low with common recrystallization solvents.

Troubleshooting Guide

My this compound is oiling out. What should I do?

Follow this troubleshooting workflow to diagnose and resolve the issue:

Step 1: Assess Your Recrystallization Conditions

  • Examine Your Cooling Rate: Are you cooling the solution too quickly? Rapid cooling is a common cause of oiling out.

  • Check Your Concentration: Is your solution too concentrated? High concentrations lead to high supersaturation.

Step 2: Implement Corrective Actions

Based on your assessment, try one or more of the following solutions:

  • Solution 1: Modify the Solvent System

    • Add More Solvent: If your solution is too concentrated, add more of the same solvent to reduce the supersaturation.

    • Change the Solvent: If the current solvent is not effective, try a different one. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixed solvent system like ethyl acetate/hexanes could be effective.

    • Use a Co-Solvent: Introduce a "poorer" solvent (one in which the compound is less soluble) to the solution at an elevated temperature. Add the co-solvent dropwise until the solution becomes slightly turbid, then add a few drops of the "good" solvent to redissolve the precipitate before slow cooling.

  • Solution 2: Control the Cooling Process

    • Slow Down the Cooling: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help to slow the cooling rate further.

    • Use a Water Bath: For very controlled cooling, place the flask in a beaker of warm water and allow it to cool to room temperature with the water.

  • Solution 3: Induce Crystallization

    • Seeding: Add a few seed crystals of pure this compound to the solution as it cools. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Solution 4: Address Impurities

    • Charcoal Treatment: If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them.

    • Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol or Ethanol)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (methanol or ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)

  • Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., hexanes) with swirling until the solution becomes persistently cloudy.

  • Heating: Gently warm the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the mixed solvent system for washing.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 18583-89-6C₉H₁₁NO₂165.19300Not definitively reported (may be a liquid at RT)
Methyl 2-amino-3-methylbenzoate22223-49-0C₉H₁₁NO₂165.19-115-117
3-Amino-2-methylbenzoic acid52130-17-3C₈H₉NO₂151.16-181

Mandatory Visualization

Troubleshooting_Oiling_Out cluster_solutions Implement Corrective Actions start Oiling Out Observed assess_conditions Assess Recrystallization Conditions: - Solvent Choice - Cooling Rate - Concentration start->assess_conditions modify_solvent Modify Solvent System: - Add more solvent - Change solvent - Use a co-solvent assess_conditions->modify_solvent Inappropriate Solvent/Concentration control_cooling Control Cooling: - Slow down cooling - Use a water bath assess_conditions->control_cooling Rapid Cooling induce_crystallization Induce Crystallization: - Seeding - Scratching assess_conditions->induce_crystallization Nucleation Issues address_impurities Address Impurities: - Charcoal treatment - Pre-purification assess_conditions->address_impurities Suspected Impurities successful_crystallization Successful Crystallization modify_solvent->successful_crystallization control_cooling->successful_crystallization induce_crystallization->successful_crystallization address_impurities->successful_crystallization

Caption: Troubleshooting workflow for addressing "oiling out".

Optimizing reaction conditions for the esterification of 3-amino-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3-amino-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues. 3-Amino-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its dual functionality, with both an amine and a carboxylic acid group, allows for a wide range of chemical transformations but also presents unique challenges during esterification.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the esterification of 3-amino-2-methylbenzoic acid.

Q1: Why is my reaction yield extremely low or non-existent?

A1: Low yields are most often traced back to issues with the reaction equilibrium or the catalyst.

  • Insufficient Catalyst: The basic amino group (-NH₂) on the 3-amino-2-methylbenzoic acid neutralizes the strong acid catalyst (e.g., H₂SO₄), forming an ammonium salt.[3] This depletes the catalyst, preventing it from protonating the carboxylic acid's carbonyl group, a crucial step for the reaction to proceed.[3][4]

    • Solution: Use a stoichiometric amount (at least 1 equivalent) of the acid catalyst, rather than a purely catalytic amount, to compensate for this effect.[3][4]

  • Reaction Equilibrium: Fischer esterification is a reversible reaction.[3][4][5] If water, a byproduct, is not removed, the equilibrium will not favor the ester product.

    • Solution: According to Le Châtelier's Principle, using a large excess of the alcohol reactant (which can also serve as the solvent) will shift the equilibrium towards the product side.[3][4][5][6] Alternatively, removing water as it forms using a Dean-Stark apparatus can significantly improve yields.[5]

  • Steric Hindrance: The methyl group at the ortho position to the carboxylic acid can sterically hinder the approach of the alcohol nucleophile, slowing the reaction rate.

    • Solution: Increase the reaction time or temperature to overcome the steric hindrance.[3] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times.[3]

Q2: My TLC analysis shows multiple spots, including unreacted starting material. What's going on?

A2: Observing multiple spots on a TLC plate indicates an incomplete reaction and/or the formation of side products.

  • Incomplete Reaction: As mentioned in Q1, the equilibrium may not be sufficiently shifted towards the products. Ensure you are using a large excess of alcohol and an adequate amount of catalyst.[3][4][5]

  • Side Product Formation: The most common side reaction is the formation of an amide. One molecule's amino group can react with another's carboxylic acid group, leading to dimers or oligomers.[3] This is more likely at higher temperatures.

    • Solution: Running the reaction at the lowest effective temperature can help minimize this side reaction.[3] If you are using a diaminobenzoic acid derivative, benzimidazole formation is a possible side reaction.[7]

  • Impure Reagents: Impurities in your starting material or alcohol can lead to unexpected spots on the TLC. For instance, using ethanol that contains water will inhibit the reaction.

    • Solution: Ensure your alcohol is absolute (anhydrous) and your 3-amino-2-methylbenzoic acid is pure.

Q3: I can't separate my product from the reaction mixture during workup. What should I do?

A3: Separation issues often arise during the neutralization and extraction steps, especially with lower molecular weight alcohols.

  • Neutralization: After the reaction, the excess strong acid must be neutralized. This is typically done by adding a weak base like 10% sodium carbonate (Na₂CO₃) solution until gas evolution (CO₂) stops and the pH is basic (pH > 8).[4][6] This deprotonates the ammonium salt and precipitates the water-insoluble ester.[4][6]

  • Product Precipitation: The free ester of 3-amino-2-methylbenzoic acid should precipitate from the aqueous solution after neutralization.[6] If it doesn't, it might be because it has some solubility in the alcohol-water mixture.

    • Solution: Try adding more ice-cold water to the mixture to further decrease the ester's solubility. If the product is still not separating, you may need to perform a liquid-liquid extraction using an organic solvent like diethyl ether or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of 3-amino-2-methylbenzoic acid?

A1: The two most prevalent methods are Fischer-Speier Esterification and alkylation with specific agents.

  • Fischer-Speier Esterification: This is the classic approach, involving heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[3] Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA).[8][9]

  • Alkylation with Alkylating Agents: For producing methyl esters, a highly efficient alternative is using a methylating agent like dimethyl sulfate ((CH₃)₂SO₄).[3] This reaction is typically run in the presence of a base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like DMF.[3]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on your desired reaction conditions and scale.

  • Homogeneous Acid Catalysts (H₂SO₄, p-TSA): These are effective and widely used.[9] H₂SO₄ is a strong and inexpensive option.[6] However, they require neutralization and can lead to corrosive waste streams.

  • Heterogeneous (Solid Acid) Catalysts: These offer significant advantages, including easier separation from the reaction mixture (often by simple filtration), potential for recycling, and being generally more environmentally friendly.[9][10] Examples include modified Montmorillonite K10 clay, ion exchange resins like Amberlyst 15, and zirconium-based solid acids.[9][11][12]

Q3: Can I run this reaction without a solvent?

A3: Yes, solvent-free conditions are possible and often preferred for green chemistry. In the Fischer esterification, using a large excess of the liquid alcohol reactant effectively makes it the solvent.[3] Some studies have successfully used solid acid catalysts under solvent-free conditions, which simplifies purification.[9][11]

Q4: What is the mechanism of the Fischer esterification?

A4: The reaction is an acid-catalyzed nucleophilic acyl substitution. The key steps are:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates it for nucleophilic attack.[4]

  • Nucleophilic attack by the alcohol's oxygen on the protonated carbonyl carbon.[4]

  • Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

  • Elimination of water as a leaving group, forming a protonated ester.[4]

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.[4]

Data Presentation

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

Catalyst TypeCatalyst ExampleTypical ConditionsConversion/YieldReference
Homogeneous AcidConcentrated H₂SO₄Reflux in excess alcoholHigh (equilibrium dependent)[5][6]
Solid AcidPhosphoric Acid Modified Montmorillonite K1010 wt% catalyst, solvent-free, reflux 5h>93% (for methyl benzoate)[11]
Solid AcidDeep Eutectic Solvent (p-TSA & BTEAC)10 wt% catalyst, 75°C, solvent-free88.4% (for ethyl benzoate)[9]
Solid AcidZr/Ti Solid Acid (ZT10)120°C, 24h, in MethanolHigh yields reported[12]
Ion Exchange ResinAmberlyst 1575°C, solvent-free~10% (lower than DES)[9]

Table 2: Typical Reaction Parameters for Esterification Methods

ParameterFischer Esterification (H₂SO₄)Alkylation (Dimethyl Sulfate)
Substrates 3-amino-2-methylbenzoic acid, Alcohol3-amino-2-methylbenzoic acid
Reagent Excess Alcohol (e.g., 10-20 eq.)Dimethyl Sulfate (~1.02 eq.)
Catalyst/Base H₂SO₄ (at least 1 eq.)K₂CO₃ (~0.7 eq.)
Solvent Excess alcoholN,N-dimethylformamide (DMF)
Temperature Reflux5-10°C initially, then room temp.
Time Several hours (monitor by TLC)4-8 hours
Reference [3][6][3]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a general procedure for synthesizing the ethyl ester of 3-amino-2-methylbenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1 equivalent of 3-amino-2-methylbenzoic acid in a large excess of absolute ethanol (15-20 molar equivalents).[3]

  • Catalyst Addition: With stirring, carefully and slowly add 1 to 1.2 equivalents of concentrated sulfuric acid dropwise.[6] The mixture may warm up, and a precipitate of the amine's hydrogen sulfate salt may form initially.[6]

  • Reflux: Heat the mixture to reflux using a heating mantle. The precipitate should dissolve as the reaction proceeds.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water (approx. 3 volumes relative to the reaction mixture).[4]

  • Neutralization and Precipitation: Slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) with stirring.[4][6] Continue adding the base until CO₂ evolution ceases and the pH of the solution is >8. The ester product should precipitate as a solid.[4][6]

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with several portions of cold water.[4][6]

  • Drying and Purification: Dry the crude product. Recrystallization from an ethanol/water mixture can be performed for further purification.[6]

Protocol 2: Methylation using Dimethyl Sulfate

This protocol is a high-yield method for synthesizing the methyl ester.

  • Reaction Setup: In a reaction flask, dissolve 1 equivalent of 3-amino-2-methylbenzoic acid in N,N-dimethylformamide (DMF) at room temperature. Add approximately 0.7 equivalents of potassium carbonate (K₂CO₃).[3]

  • Cooling: Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.[3]

  • Reagent Addition: (Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood). Slowly add approximately 1.02 equivalents of dimethyl sulfate dropwise, ensuring the temperature remains between 5-10°C.[3]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4-8 hours. Monitor the reaction by TLC.[3]

  • Workup: Follow a standard aqueous workup procedure, which typically involves quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start setup 1. Reaction Setup - Add 3-amino-2-methylbenzoic acid - Add excess absolute alcohol start->setup catalyst 2. Catalyst Addition - Slowly add conc. H₂SO₄ (Caution!) setup->catalyst reflux 3. Reflux - Heat mixture to reflux temperature catalyst->reflux monitor 4. Monitor Reaction - Use Thin Layer Chromatography (TLC) reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool 5. Cool & Quench - Cool to room temperature - Pour into ice water complete->cool Yes neutralize 6. Neutralize - Add 10% Na₂CO₃ solution - Check pH > 8 cool->neutralize isolate 7. Isolate Product - Vacuum filtration neutralize->isolate purify 8. Dry & Purify - Recrystallize if needed isolate->purify product Final Product purify->product end End product->end

Caption: Workflow for Fischer Esterification.

troubleshooting_logic problem problem question question solution solution start Problem: Low Yield q1 Is H₂SO₄ catalyst >= 1 equivalent? start->q1 q2 Is alcohol in large excess (>=10 eq.)? q1->q2 Yes s1 Solution: Increase H₂SO₄ to stoichiometric amount. q1->s1 No q3 Is alcohol anhydrous? q2->q3 Yes s2 Solution: Increase amount of alcohol or remove water. q2->s2 No q4 Is reaction time sufficient? q3->q4 Yes s3 Solution: Use absolute (dry) alcohol. q3->s3 No s4 Solution: Increase reflux time and monitor with TLC. q4->s4 No

Caption: Troubleshooting logic for low reaction yield.

References

Preventing hydrolysis of Methyl 3-amino-2-methylbenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-amino-2-methylbenzoate

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on the prevention of ester hydrolysis during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis, and why is it a concern during the workup of this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol.[1] For this compound, this means reverting to 3-amino-2-methylbenzoic acid and methanol. This reaction is the reverse of the esterification process and can be catalyzed by either acids or bases in the presence of water.[1][2] During a typical workup, aqueous solutions are used to wash the organic product, creating an environment ripe for this unwanted hydrolysis, which can significantly lower the final product yield.[3]

Q2: Which specific steps in a standard workup pose the highest risk for hydrolyzing my product?

A2: The greatest risk comes from any step involving aqueous solutions, particularly:

  • Quenching: Adding water or an aqueous solution to the reaction mixture.

  • Acidic Washes: Using dilute acid to remove basic impurities or neutralize a basic reaction mixture. While the amino group on your compound is basic, an acidic wash can protonate the ester's carbonyl group, making it more susceptible to nucleophilic attack by water.[4][5]

  • Basic Washes: Using a basic solution (e.g., sodium bicarbonate, sodium hydroxide) to neutralize an acid catalyst or remove unreacted carboxylic acid. This can lead to base-catalyzed hydrolysis, also known as saponification, which is generally fast and irreversible.[3][4]

Q3: How can I tell if my this compound is hydrolyzing during the workup?

A3: The primary indicators of unintended hydrolysis are a reduced yield of the desired ester and the detection of the starting carboxylic acid (3-amino-2-methylbenzoic acid) in your crude product.[3] This can be confirmed using standard analytical methods:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (lower Rf value) that corresponds to the carboxylic acid.

  • NMR Spectroscopy: The presence of a broad singlet corresponding to the carboxylic acid -OH proton and characteristic aromatic peaks of the hydrolyzed product in the ¹H NMR spectrum.

  • IR Spectroscopy: A broad O-H stretch (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.

Troubleshooting Guide: Preventing Hydrolysis

If you are experiencing low yields and have confirmed the presence of 3-amino-2-methylbenzoic acid in your product, use this guide to diagnose and solve the issue.

Issue Potential Cause Recommended Solution & Rationale
Low product yield; presence of carboxylic acid by-product. Use of a strong base (e.g., NaOH, KOH) for neutralization. Use a weak inorganic base. A cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended. Strong bases are potent catalysts for irreversible saponification.[3][4]
Workup performed at room temperature or higher. Perform all aqueous washes in an ice bath (0-5°C). Lowering the temperature significantly slows the kinetics of both acid- and base-catalyzed hydrolysis.[3]
Prolonged contact time with aqueous wash solutions. Minimize the duration of extractions. Perform the liquid-liquid extractions swiftly and avoid letting the layers sit together for extended periods. Separate the layers promptly after shaking.
Use of strong or concentrated acid in washes. Avoid acidic washes if possible. The amino group is basic and will be protonated. If an acid wash is unavoidable, use a pre-chilled, dilute acid (e.g., 1M HCl) and reduce contact time to a minimum.
Insufficient drying of the organic layer. Use an adequate amount of a suitable drying agent. Dry the organic phase thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ until the agent no longer clumps together. Residual water can cause hydrolysis during solvent evaporation.[3]

Experimental Protocols

Protocol 1: Standard Workup with Mild Base Wash to Prevent Hydrolysis

This protocol is designed for isolating this compound after a reaction that requires neutralization of an acid catalyst.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath to bring the internal temperature to 0-5°C.

  • Dilute with Solvent: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirred mixture. Caution: Add the solution portion-wise to control the rate of CO₂ evolution. Continue adding until gas evolution ceases, and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer once with cold, deionized water, followed by one wash with cold, saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester product.

  • Purification: If necessary, purify the crude product further via column chromatography or recrystallization.

Protocol 2: Brine-Only Workup for Highly Sensitive Substrates

This protocol minimizes contact with basic or acidic solutions and is suitable when the only goal is to remove highly polar, water-soluble impurities.

  • Cool and Dilute: Cool the reaction mixture to 0-5°C in an ice bath and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter (Optional): If the reaction mixture contains solid precipitates, filter them off at this stage.

  • Brine Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with cold, saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visual Guides

Hydrolysis_Pathway cluster_catalysts Catalyst ester This compound center_point ester->center_point acid 3-amino-2-methylbenzoic Acid methanol Methanol center_point->acid + H₂O center_point->methanol acid_cat Acid (H⁺) base_cat Base (OH⁻)

Caption: The acid- or base-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Ester Hydrolysis start Low Product Yield? check_nmr Check for Carboxylic Acid (TLC, NMR, IR)? start->check_nmr Yes end_ok Hydrolysis Unlikely. Investigate Other Causes. start->end_ok No cause1 Strong Base (NaOH) Used for Wash? check_nmr->cause1 Yes check_nmr->end_ok No cause2 Workup Temp > 5°C? cause1->cause2 No sol1 Solution: Use cold, saturated NaHCO₃ cause1->sol1 Yes cause3 Prolonged Aqueous Contact? cause2->cause3 No sol2 Solution: Use ice bath for all washes cause2->sol2 Yes sol3 Solution: Minimize extraction time cause3->sol3 Yes cause3->end_ok No

Caption: Decision tree for troubleshooting the cause of ester hydrolysis during workup.

References

Technical Support Center: Characterization of Impurities in Crude Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in crude Methyl 3-amino-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities in your crude sample are primarily dependent on the synthetic route used for its preparation. The two common routes are:

  • Route 1: Reduction of Methyl 2-methyl-3-nitrobenzoate: Potential impurities include unreacted starting material (Methyl 2-methyl-3-nitrobenzoate), partially reduced intermediates (e.g., nitroso or hydroxylamino species), and byproducts from side reactions.

  • Route 2: Esterification of 3-amino-2-methylbenzoic acid: Likely impurities include unreacted 3-amino-2-methylbenzoic acid, byproducts from the esterification reaction (e.g., dimers or products of side reactions with the esterifying agent), and residual catalysts or reagents.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. Start by considering the potential impurities from your synthetic route. You can then use hyphenated techniques like LC-MS to obtain the molecular weight of the impurity. For structural elucidation, isolation of the impurity followed by NMR spectroscopy is often necessary.

Q3: My GC-MS analysis of a derivatized sample shows poor peak shape for the main compound. What could be the cause?

A3: Poor peak shape for aromatic amines in GC-MS is a common issue. Potential causes include:

  • Active sites in the GC system: Amines can interact with active sites in the injector liner or on the column, leading to tailing. Using a deactivated liner and a column specifically designed for amine analysis is recommended.

  • Improper derivatization: Incomplete derivatization can leave polar functional groups exposed, resulting in poor chromatography. Optimize your derivatization protocol to ensure complete reaction.

  • Column bleed: At high temperatures, column bleed can interfere with peak shape and baseline stability. Ensure you are operating within the recommended temperature limits for your column.

Q4: How can I quantify the impurities in my sample?

A4: Quantification of impurities is typically performed using a validated HPLC method with a suitable detector (e.g., UV-Vis). You will need reference standards for the impurities you wish to quantify to generate a calibration curve. If reference standards are unavailable, you can use techniques like relative response factor (RRF) determination or use a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions between the basic amine and acidic silanol groups on the column.- Lower the mobile phase pH to suppress silanol ionization.- Add a competing base like triethylamine (TEA) to the mobile phase.- Use an end-capped C18 column or a column with a different stationary phase.
Poor Resolution Insufficient separation power of the method.- Optimize the mobile phase composition (e.g., organic solvent to buffer ratio).- Employ a gradient elution to separate impurities with a wide polarity range.
Ghost Peaks Contamination in the HPLC system or mobile phase.- Flush the system with a strong solvent.- Use fresh, high-purity mobile phase solvents and additives.
Baseline Drift - Temperature fluctuations.- Mobile phase composition changing over time.- Use a column oven to maintain a constant temperature.- Ensure proper mobile phase mixing and degassing.
GC-MS Method Troubleshooting
IssuePotential CauseSuggested Solution
No or Low Signal - Leak in the system.- Inactive filament.- Improper injection.- Perform a leak check.- Check the filament status and replace if necessary.- Verify syringe and injection parameters.
Peak Tailing - Active sites in the inlet or column.- Column contamination.- Use a deactivated inlet liner.- Use a column designed for amine analysis.- Bake out the column or trim the front end.
Poor Sensitivity - Source contamination.- Low ionization efficiency.- Clean the ion source.- Optimize source parameters.
Mass Inaccuracy - Instrument not calibrated.- High background noise.- Calibrate the mass spectrometer.- Check for and eliminate sources of background contamination.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

GC-MS Method for Volatile Impurities (after derivatization)
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • 1D NMR: ¹H, ¹³C, and DEPT-135 experiments to identify proton and carbon environments.

    • 2D NMR: COSY (to identify proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) for complete structural assignment.

Data Presentation

Table 1: Potential Process-Related Impurities

Synthetic RoutePotential ImpurityChemical Structure
Reduction of Methyl 2-methyl-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate (Starting Material)C₉H₉NO₄
Methyl 2-methyl-3-hydroxylaminobenzoate (Intermediate)C₉H₁₁NO₃
Esterification of 3-amino-2-methylbenzoic acid 3-amino-2-methylbenzoic acid (Starting Material)C₈H₉NO₂
Dimer of 3-amino-2-methylbenzoic acidC₁₆H₁₆N₂O₃

Table 2: Typical Analytical Method Parameters

TechniqueParameterValue
HPLC ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water with acid modifier
DetectionUV-Vis (e.g., 254 nm)
GC-MS ColumnDB-5ms or equivalent
Inlet Temperature250-280 °C
IonizationElectron Ionization (EI)
NMR SolventCDCl₃ or DMSO-d₆
Key Experiments¹H, ¹³C, COSY, HSQC, HMBC

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_elucidation Structural Elucidation cluster_quantification Quantification start Crude Methyl 3-amino-2-methylbenzoate hplc HPLC Screening start->hplc Initial Purity Assessment lcms LC-MS Identification (Molecular Weight) hplc->lcms Unknown Peak Detected gcms GC-MS for Volatile Impurities hplc->gcms Volatile Impurity Analysis quant Validated HPLC Method hplc->quant Quantify Known Impurities isolate Impurity Isolation (Prep-HPLC) lcms->isolate Further Characterization nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr Structure Determination

Caption: A typical experimental workflow for the characterization of impurities.

logical_relationship Crude Product Crude Product Process Impurities Process Impurities Crude Product->Process Impurities Degradation Products Degradation Products Crude Product->Degradation Products Reagents & Solvents Reagents & Solvents Crude Product->Reagents & Solvents Starting Materials Starting Materials Process Impurities->Starting Materials Intermediates Intermediates Process Impurities->Intermediates Byproducts Byproducts Process Impurities->Byproducts

Caption: Logical relationship of potential impurity sources in the crude product.

Alternative solvents for the synthesis of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 3-amino-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are:

  • Reduction of Methyl 2-methyl-3-nitrobenzoate: This involves the reduction of the nitro group to an amine, typically through catalytic hydrogenation.

  • Esterification of 3-amino-2-methylbenzoic acid: This is a direct esterification of the corresponding carboxylic acid with methanol, usually in the presence of an acid catalyst.[1]

Q2: Which conventional solvents are typically used for these synthetic routes?

A2: For the reduction of the nitro compound, solvents like acetonitrile or ethyl acetate are commonly employed.[2][3] For the esterification of the carboxylic acid, methanol often serves as both the solvent and a reactant, sometimes in the presence of a co-solvent.[1] N,N-dimethylformamide (DMF) has also been used for related esterification reactions.[2]

Q3: Are there greener or alternative solvents that can be used for this synthesis?

A3: Yes, more environmentally friendly solvents are being explored for amination and related reactions. Some promising alternatives include:

  • Ethyl Acetate (EtOAc): Considered a greener solvent and has been shown to be effective for reductive amination reactions.[4]

  • Alcohols: While often used, caution is needed with certain reducing agents as alcohols can undergo side reactions.[4]

  • Deep Eutectic Solvents (DESs): These are emerging as environmentally benign substitutes for traditional solvents in amine synthesis. They can act as both the reaction medium and catalyst, often leading to high yields and simplified product isolation.[5][6]

Troubleshooting and Optimization

Q4: I am experiencing low yield in the reduction of Methyl 2-methyl-3-nitrobenzoate. What are the possible causes and solutions?

A4: Low yields in this reduction step are common and can often be rectified. Below is a troubleshooting guide:

Potential CauseRecommended Solution
Catalyst Inactivity Ensure the Palladium on carbon (Pd/C) catalyst is fresh and has been stored properly. If the catalyst is old, it may be deactivated.
Insufficient Hydrogen For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure. Purge the reaction vessel with an inert gas like nitrogen before introducing hydrogen to remove any oxygen.[7]
Poor Catalyst Dispersion Use vigorous stirring to ensure the catalyst is well-suspended in the reaction mixture, maximizing its contact with the substrate.[7]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider increasing the reaction time or temperature, or adding more catalyst.[2]

Q5: My esterification of 3-amino-2-methylbenzoic acid is not going to completion. How can I improve the conversion?

A5: Fischer esterification is an equilibrium-driven process. Here are some ways to improve the yield of your ester:

Potential CauseRecommended Solution
Presence of Water The reaction produces water, which can shift the equilibrium back to the starting materials. Ensure all glassware is thoroughly dried and use anhydrous methanol.[7]
Insufficient Catalyst An acid catalyst is crucial. Ensure the correct stoichiometric amount of a catalyst like p-toluenesulfonic acid is used.[1]
Equilibrium Not Favored Use a large excess of methanol, as it is both a reactant and the solvent. This will drive the equilibrium towards the product.[7]
Suboptimal Reaction Conditions The reaction may require a longer reflux time to reach completion. Ensure a consistent reflux temperature is maintained.[1]

Alternative Solvents: A Comparative Overview

The following table summarizes potential alternative solvents for the synthesis of this compound, based on data for similar reactions.

SolventSynthesis RouteTypical ConditionsAdvantagesDisadvantagesYield
Acetonitrile Reduction5% Pd/C, 65-100 psi H₂, 70°C, 8-17hGood solubility for reactantsCan be toxic~97%[2]
Ethyl Acetate Reduction5% Pd/C, H₂ balloon, RT, 15hGreener solvent, easy to removeLower boiling point~90%[3]
N,N-Dimethylformamide (DMF) EsterificationCs₂CO₃, MeI, RT, 18hHigh boiling point, good solvent for polar compoundsDifficult to remove, toxic~92%[2]
Deep Eutectic Solvents (e.g., ChCl:D-sorbitol) AminationCan be catalyst and solventGreen, recyclable, can improve reaction ratesMay require specific substrate compatibilityHigh yields reported for similar reactions[5]

Experimental Protocols

Protocol 1: Reduction of Methyl 2-methyl-3-nitrobenzoate

  • In a high-pressure vessel, combine Methyl 2-methyl-3-nitrobenzoate, 5% Palladium on carbon (Pd/C) (e.g., 1-2 mol%), and acetonitrile (or ethyl acetate).[2][3]

  • Seal the vessel and purge with nitrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 65-100 psi).[2]

  • Heat the mixture to the target temperature (e.g., 70°C) and stir vigorously for the required duration (e.g., 8-17 hours), monitoring the reaction by TLC or HPLC.[2]

  • After completion, cool the reaction mixture, vent the hydrogen, and purge with nitrogen.

  • Filter the mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

Protocol 2: Esterification of 3-amino-2-methylbenzoic acid

  • Dissolve 3-amino-2-methylbenzoic acid and p-toluenesulfonic acid monohydrate in a large excess of methanol.[1]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight), monitoring by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated solution of sodium bicarbonate or potassium carbonate to neutralize the acid catalyst.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Diagrams

troubleshooting_workflow Troubleshooting Low Yield in Synthesis start Low Product Yield route_decision Which Synthetic Route? start->route_decision reduction_path Reduction of Nitro Compound route_decision->reduction_path Reduction esterification_path Esterification of Carboxylic Acid route_decision->esterification_path Esterification check_catalyst Check Catalyst Activity reduction_path->check_catalyst check_hydrogen Verify Hydrogen Pressure reduction_path->check_hydrogen check_stirring Ensure Vigorous Stirring reduction_path->check_stirring check_water Use Anhydrous Reagents/Glassware esterification_path->check_water check_catalyst_ester Check Acid Catalyst Amount esterification_path->check_catalyst_ester check_equilibrium Use Excess Methanol/Increase Time esterification_path->check_equilibrium solution Yield Improved check_catalyst->solution check_hydrogen->solution check_stirring->solution check_water->solution check_catalyst_ester->solution check_equilibrium->solution

Caption: A workflow for troubleshooting low product yield.

solvent_selection_logic Solvent Selection Logic start Select Solvent for Synthesis priority_decision Primary Consideration? start->priority_decision yield_priority Maximize Yield priority_decision->yield_priority Yield green_priority Green Chemistry Principles priority_decision->green_priority Sustainability conventional_solvents Conventional Solvents (Acetonitrile, DMF) yield_priority->conventional_solvents alternative_solvents Alternative Solvents (Ethyl Acetate, DESs) green_priority->alternative_solvents acetonitrile Acetonitrile conventional_solvents->acetonitrile dmf DMF conventional_solvents->dmf etOAc Ethyl Acetate alternative_solvents->etOAc des Deep Eutectic Solvents alternative_solvents->des

Caption: Logical relationships for solvent selection.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique. This guide provides a detailed analysis of the 1H NMR spectrum of Methyl 3-amino-2-methylbenzoate, a key building block in organic synthesis. We will explore the expected chemical shifts, integration, and multiplicity of the protons in this molecule and compare the utility of 1H NMR with alternative analytical methods for its characterization.

Predicted 1H NMR Spectral Data of this compound

Due to the limited availability of a public experimental spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds, including Methyl 3-amino-4-methylbenzoate and 3-Amino-2-methylbenzoic acid.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (C4-H)6.6 - 6.8Doublet of doublets (dd)1H
Ar-H (C5-H)7.0 - 7.2Triplet (t)1H
Ar-H (C6-H)6.5 - 6.7Doublet of doublets (dd)1H
-NH23.5 - 4.5Broad Singlet (br s)2H
-OCH3~3.8Singlet (s)3H
Ar-CH3~2.2Singlet (s)3H

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for determining the precise arrangement of atoms in a molecule, other analytical techniques can provide complementary information for the comprehensive characterization of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed structural information, including the number and connectivity of protons.Non-destructive, provides unambiguous structural confirmation.Requires deuterated solvents, may have lower sensitivity compared to mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution and sensitivity for quantitative analysis.Does not provide detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern, useful for identification and impurity profiling.High sensitivity and can identify volatile impurities.Requires the compound to be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Molecular weight and structural information of the parent molecule and its fragments.High sensitivity and specificity, suitable for complex matrices.Can be more expensive and complex to operate than HPLC or GC-MS.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH2, -C=O, C-O).Fast and simple, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Experimental Protocols

1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Insert the NMR tube into the spinner turbine and adjust the depth.

  • Place the sample in the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Logical Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis of a 1H NMR spectrum for structural elucidation.

logical_workflow Workflow for 1H NMR Spectrum Analysis A Acquire 1H NMR Spectrum B Process FID (Fourier Transform, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., to TMS or solvent peak) B->C D Identify Number of Signals C->D E Determine Chemical Shift (δ) of each signal C->E F Integrate Peak Areas (Determine proton ratios) C->F G Analyze Splitting Patterns (Multiplicity) C->G H Propose Molecular Structure D->H E->H F->H G->H I Compare with Predicted Spectrum/Literature Data H->I J Confirm Structure I->J

Caption: A flowchart outlining the key steps in analyzing a 1H NMR spectrum to determine a molecule's structure.

Comparative Analysis of 13C NMR Chemical Shifts for Methyl 3-amino-2-methylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of Methyl 3-amino-2-methylbenzoate and its positional isomers, Methyl 2-amino-3-methylbenzoate and Methyl 4-amino-2-methylbenzoate. This document provides a comparative analysis of their predicted 13C NMR chemical shifts, a detailed experimental protocol for acquiring such data, and a visual representation of the structural and spectral relationships.

This guide presents a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound and two of its key isomers. Understanding the distinct 13C NMR profiles of these structurally similar compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. The subtle electronic effects arising from the different substitution patterns on the benzene ring lead to characteristic shifts in the resonance frequencies of the carbon atoms, providing a unique fingerprint for each isomer.

Comparison of Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and its selected isomers. The data was generated using an online NMR prediction tool and is presented to highlight the discernible differences in their spectral features. The carbon atoms are numbered for consistent comparison across the different structures.

Carbon AtomThis compoundMethyl 2-amino-3-methylbenzoateMethyl 4-amino-2-methylbenzoate
C1 ~125.1~115.8~120.5
C2 ~138.2~148.9~139.8
C3 ~147.5~123.5~114.2
C4 ~115.9~129.7~150.1
C5 ~128.8~117.4~112.8
C6 ~118.3~121.6~131.2
C=O ~168.5~169.1~168.2
-OCH3 ~51.8~51.5~51.6
-CH3 ~16.4~17.9~20.3

Note: These values are predicted and may differ slightly from experimental results. The purpose is to illustrate the relative differences in chemical shifts between the isomers.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of 13C NMR spectra for small organic molecules like the methyl aminomethylbenzoate isomers.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. NMR Instrument Setup:

  • The 13C NMR spectra should be recorded on a spectrometer operating at a frequency of, for example, 100 or 125 MHz for the 13C nucleus.

  • The instrument should be properly tuned and the magnetic field shimmed to ensure optimal resolution and line shape.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence) is typically used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be processed with an exponential line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • The spectrum should be Fourier transformed, phase-corrected, and baseline-corrected.

  • The chemical shifts should be referenced internally to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Compound Structures and Spectral Data

The following diagram illustrates the molecular structures of this compound and its isomers, providing a clear visual reference for the data presented in the comparison table.

G Structural Isomers of Methyl Aminomethylbenzoate cluster_main This compound cluster_iso1 Methyl 2-amino-3-methylbenzoate cluster_iso2 Methyl 4-amino-2-methylbenzoate cluster_data 13C NMR Data Comparison M3A2M Target Compound Data Comparative Spectral Data M3A2M->Data Predicted Shifts M2A3M Isomer 1 M2A3M->Data Predicted Shifts M4A2M Isomer 2 M4A2M->Data Predicted Shifts

Caption: Relationship between the target compound and its isomers with their comparative 13C NMR data.

A Comparative Guide to the Infrared Spectroscopy of Methyl 3-amino-2-methylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular structure of synthesized compounds is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for the identification of functional groups, providing a molecular fingerprint that aids in structural elucidation. This guide offers a comparative analysis of the IR spectral data for Methyl 3-amino-2-methylbenzoate, a key intermediate in pharmaceutical synthesis, and its structural isomers.

Comparison of Vibrational Frequencies

The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the amino group (-NH₂), the methyl ester group (-COOCH₃), and the substituted aromatic ring. By comparing its expected spectral features with those of its isomers, Methyl 2-aminobenzoate and Methyl 3-aminobenzoate, as well as the related compound 2-amino-3-methylbenzoic acid, we can delineate the influence of substituent positioning on the vibrational frequencies.

Functional GroupVibrational ModeThis compound (Predicted) (cm⁻¹)Methyl 2-aminobenzoate (cm⁻¹)Methyl 3-aminobenzoate (cm⁻¹)2-amino-3-methylbenzoic Acid (cm⁻¹)
Amino (-NH₂) Asymmetric & Symmetric N-H Stretch3450 - 3300 (two bands)~3470, ~3350~3460, ~3370~3480, ~3360
N-H Scissoring (Bending)1630 - 1600~1616~1620~1615
Ester (-COOCH₃) C=O Stretch (conjugated)1715 - 1685~1680~1710N/A (Carboxylic Acid)
C-O Stretch1300 - 1250 (asymmetric), 1150 - 1100 (symmetric)~1279, ~1160~1290, ~1120N/A
Aromatic Ring C-H Stretch3100 - 3000~3050~3060~3070
C=C Stretch1600 - 1450 (multiple bands)~1580, ~1560, ~1450~1580, ~1480, ~1440~1580, ~1550, ~1460
Methyl (-CH₃) C-H Stretch2960 - 2850N/AN/A~2970

Analysis of Key Functional Group Vibrations:

  • Amino Group (-NH₂): As a primary aromatic amine, this compound is expected to exhibit two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[1][2] The N-H bending (scissoring) vibration is anticipated around 1630-1600 cm⁻¹.[1]

  • Ester Group (-COOCH₃): The carbonyl (C=O) stretching frequency in aromatic esters is typically observed at a lower wavenumber compared to aliphatic esters due to conjugation with the benzene ring.[1] For this compound, this peak is predicted to be in the 1715-1685 cm⁻¹ range. The C-O stretching vibrations of the ester group will result in two strong bands in the 1300-1100 cm⁻¹ region.

  • Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ range.[3]

  • Methyl Group (-CH₃): The methyl group attached to the aromatic ring will show C-H stretching absorptions in the 2960-2850 cm⁻¹ region.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol outlines the steps for obtaining an IR spectrum of a solid organic compound like this compound using an ATR-FTIR spectrometer.

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

  • Sample of this compound (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • With the empty, clean ATR accessory in the spectrometer, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the absorbance or transmittance spectrum of the sample.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups of this compound.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the crystal surface.

    • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for identifying the functional groups of this compound from its IR spectrum.

IR_Analysis_Workflow start Obtain IR Spectrum diagnostic_region Analyze Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic_region nh_stretch Two peaks at ~3450-3300 cm⁻¹? diagnostic_region->nh_stretch co_stretch Strong, sharp peak at ~1715-1685 cm⁻¹? diagnostic_region->co_stretch ch_aromatic Peaks at >3000 cm⁻¹? diagnostic_region->ch_aromatic fingerprint_region Analyze Fingerprint Region (1500-400 cm⁻¹) final_structure Correlate with Fingerprint Region & Propose Structure: This compound fingerprint_region->final_structure primary_amine Primary Amine (-NH₂) Present nh_stretch->primary_amine Yes no_primary_amine No Primary Amine nh_stretch->no_primary_amine No ester_conjugated Conjugated Ester (-COOR) Present co_stretch->ester_conjugated Yes no_ester No Ester co_stretch->no_ester No aromatic_ring Aromatic Ring Present ch_aromatic->aromatic_ring Yes no_aromatic No Aromatic Ring ch_aromatic->no_aromatic No primary_amine->fingerprint_region ester_conjugated->fingerprint_region aromatic_ring->fingerprint_region

Caption: Workflow for functional group identification using IR spectroscopy.

References

Mass Spectrometry Fragmentation: A Comparative Guide to Methyl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of Methyl 3-amino-2-methylbenzoate and its key isomers. Understanding the distinct fragmentation pathways of these closely related structures is crucial for their unambiguous identification in complex matrices.

Comparative Analysis of Fragmentation Patterns

The substitution pattern on the aromatic ring of methyl benzoate derivatives profoundly influences their fragmentation in mass spectrometry. The interplay between the amino and methyl groups in different positions dictates the relative stability of fragment ions, leading to characteristic mass spectra. While an experimental spectrum for this compound is not publicly available, its fragmentation can be predicted based on the well-documented patterns of its isomers.

The primary fragmentation pathways for these compounds involve the loss of the methoxy group (•OCH3, M-31), the loss of the methoxycarbonyl group (•COOCH3, M-59), and cleavages related to the substituents. For instance, the "ortho effect" is a well-known phenomenon where adjacent substituents interact, often leading to unique fragmentation pathways, such as the loss of methanol.

Below is a summary of the major fragment ions observed in the EI-mass spectra of this compound's isomers and related compounds.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative IntensitiesPredicted/Observed Major Fragmentation Pathways
This compound (Predicted) 165134 (M-31), 106, 77Loss of •OCH3, Subsequent loss of CO, Benzene ring fragments
Methyl 2-aminobenzoate [1][2]151120 (100%), 92 (50%), 65 (30%)Loss of •OCH3 (M-31) is the base peak.
Methyl 3-aminobenzoate [3][4][5]151120 (100%), 92 (40%), 65 (25%)Loss of •OCH3 (M-31) is the base peak.
Methyl 4-aminobenzoate [6][7][8][9][10][11]151120 (100%), 92 (35%), 65 (20%)Loss of •OCH3 (M-31) is the base peak.
Methyl 2-methylbenzoate [12][13]150119 (100%), 91 (80%), 65 (30%)Loss of •OCH3 (M-31) is the base peak.
Methyl 3-methylbenzoate [14][15]150119 (100%), 91 (75%), 65 (25%)Loss of •OCH3 (M-31) is the base peak.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is anticipated to initiate with the loss of a methoxy radical (•OCH3) to form a stable acylium ion at m/z 134. This is a common fragmentation for methyl esters. Subsequent loss of carbon monoxide (CO) from this ion would lead to a fragment at m/z 106. Further fragmentation of the aromatic ring would produce characteristic ions at lower mass-to-charge ratios.

fragmentation_pathway M This compound (m/z 165) F1 Acylium Ion (m/z 134) M->F1 - •OCH3 F2 [M - OCH3 - CO]+ (m/z 106) F1->F2 - CO F3 Phenyl Cation (m/z 77) F2->F3 - C2H5

Predicted fragmentation of this compound.

Experimental Protocols

A standardized protocol for the analysis of methyl benzoate isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of each isomer in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solutions: Dissolve the sample containing the analyte(s) in a suitable solvent to achieve a concentration within the calibrated range of the instrument. If the sample is in a complex matrix, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.

    • Injector: Set to 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[16][17]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample or standard solution into the GC-MS system.

  • Acquire the mass spectral data in full scan mode.

  • Identify the compounds by comparing their retention times and mass spectra with those of the authentic standards.

  • The fragmentation patterns can be further analyzed to confirm the identity of the isomers.

Experimental Workflow

The general workflow for the analysis of methyl benzoate isomers by GC-MS is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Standard/Sample Weighing Prep2 Dissolution in Solvent Prep1->Prep2 Prep3 Dilution to Working Concentration Prep2->Prep3 Analysis1 Injection into GC Prep3->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Electron Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Data1 Total Ion Chromatogram (TIC) Analysis4->Data1 Data2 Mass Spectrum Acquisition Data1->Data2 Data3 Library Search & Fragmentation Analysis Data2->Data3

References

A Comparative Guide to HPLC and GC-MS for Purity Analysis of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of Methyl 3-amino-2-methylbenzoate. This analysis is supported by detailed experimental protocols and a comparative data summary to aid in selecting the most suitable method for specific analytical needs.

Introduction to Purity Analysis of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final drug product. The manufacturing process, which typically involves the esterification of 3-amino-2-methylbenzoic acid, can introduce several potential impurities. These may include the unreacted starting material, by-products from the synthesis, and degradation products. Therefore, a reliable and sensitive analytical method is required for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] Its versatility and high resolution make it an ideal choice for the purity profiling of compounds like this compound.

Experimental Protocol: HPLC Method

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, based on established methods for similar aromatic esters and amines.[2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at approximately 240 nm, where the analyte exhibits significant absorbance.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution.

  • Sample Solution: The test sample is accurately weighed and dissolved in the same solvent as the standard to achieve a similar concentration.

  • Potential Impurities: Based on the synthesis of the precursor, 3-amino-2-methylbenzoic acid from 2-methyl-3-nitrobenzoic acid, potential impurities to monitor include:

    • 3-amino-2-methylbenzoic acid (unreacted starting material)

    • 2-methyl-3-nitrobenzoic acid (precursor impurity)

    • By-products of the esterification reaction.

3. Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (1 mg/mL in Methanol) injection Inject Sample and Standard prep_std->injection prep_sample Prepare Sample Solution (1 mg/mL in Methanol) prep_sample->injection hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 240 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation result Purity Report calculation->result

Caption: Workflow for HPLC Purity Determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for the identification and quantification of aromatic amines and their derivatives.[4][5]

Experimental Protocol: GC-MS Method

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A fused silica capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic amines.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes effectively. For example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.

2. Sample Preparation:

  • Sample Solution: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Derivatization (Optional): To improve the chromatographic properties of the amine, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

3. Data Analysis:

Purity is determined by the relative area of the main compound's peak. The mass spectrometer provides definitive identification of the main peak and any impurities based on their mass spectra.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability.
Detection UV detection is common and provides quantitative information.Mass spectrometry provides structural information for definitive identification of impurities.
Sensitivity High sensitivity, often in the nanogram range.[2]Very high sensitivity, capable of detecting trace-level impurities.
Resolution Excellent resolution for complex mixtures.High resolution, especially with capillary columns.
Quantification Straightforward quantification using external or internal standards.Accurate quantification, often using an internal standard method.

Logical Comparison of HPLC and GC-MS for Purity Analysis

HPLC_vs_GCMS cluster_analyte Analyte: this compound cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis analyte Properties: - Aromatic Amine Ester - Moderately Volatile - Thermally Stable under GC conditions hplc_adv Advantages: - No derivatization needed - Robust and reproducible - Good for non-volatile impurities analyte->hplc_adv hplc_disadv Disadvantages: - Peak identification relies on retention time - May not resolve all volatile impurities analyte->hplc_disadv gcms_adv Advantages: - Definitive identification by mass spectra - Excellent for volatile impurities - High sensitivity analyte->gcms_adv gcms_disadv Disadvantages: - May require derivatization - Not suitable for non-volatile or thermally labile impurities analyte->gcms_disadv conclusion Conclusion: Both methods are suitable. HPLC is ideal for routine QC. GC-MS is superior for impurity identification. hplc_adv->conclusion gcms_adv->conclusion

Caption: Comparison of HPLC and GC-MS for Purity Analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the purity determination of this compound.

  • HPLC is a robust and reliable method for routine quality control, offering excellent separation of the main component from its non-volatile impurities without the need for derivatization.

  • GC-MS provides an orthogonal technique that is particularly advantageous for the definitive identification of volatile and semi-volatile impurities through mass spectral data.

For comprehensive purity profiling, especially during method development and validation, employing both techniques can provide a more complete picture of the impurity profile of this compound, ensuring the highest quality and safety of the final pharmaceutical product.

References

Stability of Substituted Methyl Benzoates: A Comparative Guide to Hydrolysis under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of substituted methyl benzoates under both acidic and basic conditions. Understanding the hydrolysis kinetics of these compounds is crucial for drug design, formulation, and stability testing, as the ester moiety is a common functional group in pharmaceuticals. This document summarizes experimental data on hydrolysis rates, details the underlying mechanisms, and provides standardized experimental protocols for assessing stability.

The Effect of Substituents on Hydrolysis Rates

The stability of the ester bond in substituted methyl benzoates to hydrolysis is significantly influenced by the nature and position of substituents on the benzene ring. The electronic properties of these substituents play a pivotal role in determining the rate of both acid- and base-catalyzed hydrolysis, albeit through different mechanisms.

Basic Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. Consequently, the reaction rate is highly sensitive to the electron density at the carbonyl carbon.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halo (-Br, -Cl) groups, increase the rate of basic hydrolysis. By inductively and/or through resonance withdrawing electron density from the benzene ring, they make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. This leads to a faster reaction rate.[1]

  • Electron-donating groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃) groups, decrease the rate of basic hydrolysis. These groups donate electron density to the benzene ring, which in turn reduces the electrophilicity of the carbonyl carbon, making it less reactive towards the incoming nucleophile. This results in a slower hydrolysis rate.[1]

The general reactivity order for the basic hydrolysis of para-substituted methyl benzoates is as follows: -NO₂ > -Br > -H > -CH₃ [1]

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis mechanism involves an initial protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile, water.

  • Electron-donating groups (EDGs) can increase the rate of acid-catalyzed hydrolysis. By donating electron density, they stabilize the positive charge on the protonated carbonyl group, favoring the initial equilibrium and accelerating the reaction.

  • Electron-withdrawing groups (EWGs) generally decrease the rate of acid-catalyzed hydrolysis. These groups destabilize the positively charged intermediate formed after protonation of the carbonyl oxygen, thus slowing down the reaction.

It is important to note that the effect of substituents in acid-catalyzed hydrolysis is often less pronounced than in basic hydrolysis.

Quantitative Comparison of Hydrolysis Rates

The stability of substituted methyl benzoates can be quantitatively compared by examining their hydrolysis rate constants (k) or half-lives (t½). The following tables summarize available kinetic data for the hydrolysis of various substituted methyl benzoates under acidic and basic conditions.

Table 1: Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Benzoates

SubstituentPositionRate Constant (k) [L mol⁻¹ s⁻¹]Temperature (°C)Solvent
H-7.87 x 10⁻²25Water
p-NO₂paraSignificantly higher than unsubstituted--
p-BrparaHigher than unsubstituted--
p-CH₃paraLower than unsubstituted--
o-OHortho-3050% Dioxane-Water
m-OHmeta-3050% Dioxane-Water
p-OHparaVery slow--
o-OCH₃ortho-3050% Dioxane-Water
m-OCH₃meta-3050% Dioxane-Water
p-OCH₃paraHigh rate constant--

Data compiled from various sources. Direct comparison should be made with caution due to varying experimental conditions.[2]

Table 2: Half-lives for the Base-Catalyzed Hydrolysis of Benzoate Esters

CompoundHalf-life (t½) [min]Temperature (°C)Conditions
Methyl benzoate1437LiOH/THF:H₂O
Ethyl benzoate1437LiOH/THF:H₂O
Phenyl benzoate1137LiOH/THF:H₂O
Ethyl p-bromobenzoate1237LiOH/THF:H₂O
Ethyl m-bromobenzoate2537LiOH/THF:H₂O
Ethyl o-bromobenzoate1537LiOH/THF:H₂O

This table includes other benzoate esters for comparative purposes, illustrating the influence of both the alcohol and acid moieties.

Experimental Protocols for Stability Studies

The following protocols describe the general procedures for determining the hydrolysis rates of substituted methyl benzoates under acidic and basic conditions.

General Kinetic Measurement

The rate of hydrolysis can be monitored by measuring the change in the concentration of the ester or one of the products over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the ester and the resulting benzoic acid.

  • UV-Vis Spectrophotometry: If the ester or the product has a distinct UV-Vis absorption spectrum that changes during the reaction.

  • Titration: To determine the concentration of the carboxylic acid produced (in basic hydrolysis, this involves back-titration of the excess base).[2]

Protocol for Basic Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of the substituted methyl benzoate in a suitable organic solvent (e.g., methanol, dioxane) to ensure solubility.

    • Prepare a solution of sodium hydroxide in water at the desired concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a water bath), mix the sodium hydroxide solution with a small volume of the ester stock solution to initiate the reaction. The final concentration of the ester should be significantly lower than the base to ensure pseudo-first-order kinetics.

  • Sample Analysis:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately (e.g., by neutralizing the base with a known amount of acid).

    • Analyze the concentration of the remaining ester using a pre-validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the base.

Protocol for Acid-Catalyzed Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of the substituted methyl benzoate in an appropriate solvent.

    • Prepare a solution of a strong acid (e.g., hydrochloric acid, sulfuric acid) in water at the desired concentration.

  • Reaction Setup:

    • Follow the same procedure as for basic hydrolysis, mixing the acid solution with the ester stock solution in a temperature-controlled environment.

  • Sample Analysis:

    • Withdraw and analyze aliquots at regular intervals to determine the concentration of the remaining ester or the formed benzoic acid.

  • Data Analysis:

    • Analyze the kinetic data as described for the basic hydrolysis to determine the rate constant.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between substituent effects and hydrolysis rates.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_ester Prepare Ester Stock Solution mix_acid Mix Ester and Acid at Constant Temp. prep_ester->mix_acid mix_base Mix Ester and Base at Constant Temp. prep_ester->mix_base prep_acid Prepare Acid Solution (e.g., HCl) prep_acid->mix_acid prep_base Prepare Base Solution (e.g., NaOH) prep_base->mix_base aliquots Withdraw Aliquots at Time Intervals mix_acid->aliquots mix_base->aliquots quench Quench Reaction aliquots->quench hplc Analyze by HPLC/UV-Vis quench->hplc plot Plot ln[Ester] vs. Time hplc->plot calc Calculate Rate Constant (k) plot->calc

Caption: Experimental workflow for kinetic analysis of methyl benzoate hydrolysis.

substituent_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) sub Substituent on Benzene Ring ewg_effect Decreases electron density on carbonyl carbon sub->ewg_effect edg_effect Increases electron density on carbonyl carbon sub->edg_effect ewg_base Increases rate of basic hydrolysis ewg_effect->ewg_base More electrophilic ewg_acid Decreases rate of acidic hydrolysis ewg_effect->ewg_acid Destabilizes protonated intermediate edg_base Decreases rate of basic hydrolysis edg_effect->edg_base Less electrophilic edg_acid Increases rate of acidic hydrolysis edg_effect->edg_acid Stabilizes protonated intermediate

Caption: Influence of substituent electronic effects on hydrolysis rates.

References

Comparison of synthetic routes to Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes to Methyl 3-amino-2-methylbenzoate is presented for researchers, scientists, and professionals in drug development. This guide focuses on objective comparisons of process performance, supported by experimental data.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic positioning of the amino, methyl, and ester functional groups on the benzene ring makes it a versatile building block. This guide compares two primary synthetic pathways to this compound, starting from readily available precursors. The comparison focuses on reaction yields, conditions, and environmental considerations.

Compared Synthetic Routes

Two principal synthetic strategies for this compound are evaluated:

  • Route 1: Reduction followed by Esterification. This pathway begins with the reduction of 2-methyl-3-nitrobenzoic acid to form 3-amino-2-methylbenzoic acid, which is subsequently esterified to yield the final product.

  • Route 2: Esterification followed by Reduction. This alternative approach involves the initial esterification of 2-methyl-3-nitrobenzoic acid to produce Methyl 2-methyl-3-nitrobenzoate, followed by the reduction of the nitro group to the corresponding amine.

Data Presentation

Table 1: Comparison of Synthetic Routes
ParameterRoute 1: Reduction then EsterificationRoute 2: Esterification then Reduction
Starting Material 2-Methyl-3-nitrobenzoic acid2-Methyl-3-nitrobenzoic acid
Key Intermediates 3-Amino-2-methylbenzoic acidMethyl 2-methyl-3-nitrobenzoate
Overall Yield ~81% (based on 90% for reduction and ~90% for esterification)High (Quantitative yield reported for a similar reduction)[1]
Reduction Step Catalytic hydrogenation (Pd/C, Raney Nickel) or metal/acid reduction (Fe/HCl).[2][3] Catalytic methods offer high yields (>95%) and cleaner reactions.[4] Iron powder reduction also shows high conversion (~95%) but generates significant iron sludge waste.[3]Catalytic hydrogenation (Pd/C). This method is reported to give quantitative yields for similar substrates and allows for easy product isolation.[1]
Esterification Step Reaction of the amino acid with methanol in the presence of an acid catalyst (e.g., thionyl chloride). Yields are typically high.[5][6]Standard esterification of the nitro acid, for example, using methanol and an acid catalyst.
Advantages Well-documented reduction of the nitro acid.[2][3][4] Avoids potential side reactions involving the amino group during esterification.Potentially higher overall yield due to the quantitative nature of the nitro ester reduction.[1] The intermediate, Methyl 2-methyl-3-nitrobenzoate, may be easier to purify than the amino acid.
Disadvantages The intermediate, 3-amino-2-methylbenzoic acid, is amphoteric, which can sometimes complicate purification.The nitro-ester intermediate must be stable under esterification conditions. The reduction of the nitro ester requires careful control to avoid reduction of the ester group, although this is generally not an issue with catalytic hydrogenation.[1]
Environmental Impact Catalytic hydrogenation is environmentally friendly.[4] Older methods like iron powder reduction produce significant waste.[3]Catalytic hydrogenation is a green chemistry approach. The overall environmental impact is expected to be low.

Experimental Protocols

Route 1: Reduction of 2-Methyl-3-nitrobenzoic acid followed by Esterification

Step 1: Synthesis of 3-Amino-2-methylbenzoic acid via Catalytic Hydrogenation [2][4]

  • In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in a solvent such as ethyl acetate or water.[2][4]

  • Add a catalyst, such as 5% Palladium on carbon (Pd/C) or a nickel catalyst (e.g., Raney nickel).[2][3]

  • Pressurize the vessel with hydrogen gas (e.g., balloon pressure or higher, up to 2.0 MPa).[2][4]

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to 125 °C) for several hours (e.g., 15 hours) until the reaction is complete, as monitored by techniques like TLC or HPLC.[2][4]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • If the reaction is performed in an organic solvent, evaporate the solvent under reduced pressure to obtain the crude product.[2] If in water, acidify the filtrate to a pH of around 5.4 to precipitate the product.[4]

  • The product can be purified by column chromatography or recrystallization to yield pure 3-amino-2-methylbenzoic acid. High purity (>99%) and yields (>95%) are achievable with this method.[4]

Step 2: Esterification of 3-Amino-2-methylbenzoic acid [5]

  • Suspend 3-amino-2-methylbenzoic acid (1 equivalent) in methanol.

  • Cool the mixture to 0 °C.

  • Add thionyl chloride (2.5 equivalents) dropwise.

  • Reflux the mixture for 24 hours.

  • After completion, evaporate the solvent.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Route 2: Esterification of 2-Methyl-3-nitrobenzoic acid followed by Reduction

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate

  • Dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-3-nitrobenzoate.

Step 2: Reduction of Methyl 2-methyl-3-nitrobenzoate [1]

  • In a high-pressure vessel, dissolve Methyl 2-methyl-3-nitrobenzoate (1 equivalent) in a solvent like methanol or acetonitrile.

  • Add 5% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., >3 bar).[1]

  • Stir the mixture at room temperature or with gentle heating (e.g., 70°C) for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate to yield this compound. The yield is expected to be quantitative.[1]

Visualization of Synthetic Pathways

Route1 start 2-Methyl-3-nitrobenzoic Acid intermediate 3-Amino-2-methylbenzoic Acid start->intermediate Reduction (e.g., H₂, Pd/C) product This compound intermediate->product Esterification (MeOH, SOCl₂)

Caption: Route 1: Reduction followed by Esterification.

Route2 start 2-Methyl-3-nitrobenzoic Acid intermediate Methyl 2-methyl-3-nitrobenzoate start->intermediate Esterification (MeOH, H⁺) product This compound intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: Route 2: Esterification followed by Reduction.

References

A Spectroscopic Comparison of Methyl 3-amino-2-methylbenzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of Methyl 3-amino-2-methylbenzoate, a significant organic intermediate, and its common precursors, 2-methyl-3-nitrobenzoic acid and Methyl 2-methyl-3-nitrobenzoate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to offer researchers a clear comparison that highlights the structural transformations occurring during the synthetic pathway.

The synthesis of this compound typically involves two key steps: the esterification of 2-methyl-3-nitrobenzoic acid to form Methyl 2-methyl-3-nitrobenzoate, followed by the reduction of the nitro group to an amine. This guide will detail the spectroscopic signatures of each compound, providing a valuable reference for reaction monitoring and product characterization.

Synthetic Pathway Overview

The logical workflow for the synthesis of this compound from 2-methyl-3-nitrobenzoic acid is illustrated below. The process involves an initial esterification reaction, followed by a catalytic hydrogenation to reduce the nitro group.

Synthesis_Pathway Precursor 2-Methyl-3-nitrobenzoic Acid Intermediate Methyl 2-methyl-3-nitrobenzoate Precursor->Intermediate Esterification (MeOH, H+) Product This compound Intermediate->Product Reduction (H₂, Pd/C)

Caption: Synthetic route to this compound.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for identifying each compound and tracking the progress of the synthesis.

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)Methyl Protons (-CH₃) (ppm)Ester Methyl Protons (-OCH₃) (ppm)Amine Protons (-NH₂) (ppm)
2-Methyl-3-nitrobenzoic Acid 7.62 - 7.87 (m, 3H)[1]2.29 (s, 3H)[1]--
Methyl 2-methyl-3-nitrobenzoate ~7.4 - 8.0 (m, 3H)~2.5 (s, 3H)~3.9 (s, 3H)-
This compound 6.59 - 7.77 (m, 3H)[2]2.17 (s, 3H)[2]3.86 (s, 3H)[2]5.82 (bs, 2H)[2]

Table 2: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O StretchN-O Stretch (NO₂)N-H Stretch (NH₂)C-N Stretch
2-Methyl-3-nitrobenzoic Acid ~1700 (Carboxylic Acid)~1530 & ~1350--
Methyl 2-methyl-3-nitrobenzoate 1735 - 1750 (Ester)[3]1490-1550 & 1315-1355[3]--
3-Amino-2-methylbenzoic Acid *1724 (Carboxylic Acid)[4]-3244[4]1284[4]

Note: Data for 3-Amino-2-methylbenzoic acid is provided as a close reference for the N-H and C-N stretches in the final product.

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
2-Methyl-3-nitrobenzoic Acid C₈H₇NO₄181.15[5][6]164, 91, 77[7]
Methyl 2-methyl-3-nitrobenzoate C₉H₉NO₄195.17[8][9][10]178, 164, 91[8]
This compound C₉H₁₁NO₂165.19[11][12]165 (M+), 134, 106

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below.

1. Synthesis of Methyl 2-methyl-3-nitrobenzoate (Esterification)

This procedure is a standard Fischer esterification.

  • Reactants: 2-methyl-3-nitrobenzoic acid (1 eq.), methanol (excess, as solvent), and concentrated sulfuric acid (catalytic amount).

  • Procedure: 2-methyl-3-nitrobenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated to reflux for several hours while monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

2. Synthesis of this compound (Reduction)

This protocol is adapted from the catalytic hydrogenation of related nitro compounds.[2][4]

  • Reactants: Methyl 2-methyl-3-nitrobenzoate (1 eq.), 5% Palladium on Carbon (Pd/C) catalyst, and a solvent such as ethyl acetate or acetonitrile.

  • Procedure: Methyl 2-methyl-3-nitrobenzoate is dissolved in the chosen solvent in a high-pressure vessel. The 5% Pd/C catalyst is added to the mixture. The vessel is sealed and flushed with hydrogen gas, then pressurized (e.g., 65-100 psi)[2]. The reaction is stirred at an elevated temperature (e.g., 70°C) for several hours until the reaction is complete.

  • Workup: The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound.[2]

3. Spectroscopic Analysis

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are generally acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Spectroscopic Interpretation and Comparison

The transformation from precursors to the final product is clearly marked by distinct changes in their respective spectra.

  • NMR Spectroscopy: The most significant change in the ¹H NMR spectrum is the disappearance of the downfield aromatic signals influenced by the electron-withdrawing nitro group and the appearance of a broad singlet around 5.8 ppm, corresponding to the -NH₂ protons.[2] The chemical shifts of the adjacent aromatic and methyl protons also shift upfield due to the electron-donating nature of the newly formed amine group. The introduction of the methyl ester group is confirmed by the appearance of a singlet at approximately 3.9 ppm.

  • IR Spectroscopy: The IR spectrum provides definitive evidence of the functional group transformations. The strong, characteristic stretches of the nitro group (~1530 and 1350 cm⁻¹) present in the precursors are absent in the final product.[3] Concurrently, new peaks appear in the 3200-3400 cm⁻¹ region, indicative of the N-H stretching of the primary amine group.[4] The C=O stretch also shifts from the broad signal of a carboxylic acid (~1700 cm⁻¹) to the sharper peak of an ester (~1735-1750 cm⁻¹).[3]

  • Mass Spectrometry: The molecular ion peak in the mass spectra allows for the confirmation of each compound's molecular weight. The transition from 2-methyl-3-nitrobenzoic acid (181.15 g/mol ) to its methyl ester (195.17 g/mol ) shows the expected mass increase.[5][10] The subsequent reduction to this compound (165.19 g/mol ) is confirmed by a decrease in mass corresponding to the conversion of a nitro group (-NO₂) to an amino group (-NH₂).[11]

References

Comparative Biological Activity of Substituted Benzamide Derivatives: An Analogical Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of a series of N-substituted benzamide derivatives. Due to a lack of comprehensive comparative studies on Methyl 3-amino-2-methylbenzoate derivatives in the available scientific literature, this guide presents data on structurally related N-benzamide compounds to provide insights into potential structure-activity relationships.

This document summarizes quantitative antimicrobial activity data, details the experimental protocols used for these evaluations, and provides visualizations of the experimental workflow. The presented data is based on a study of newly synthesized benzamide compounds, highlighting their potential as antimicrobial agents.[1]

Antimicrobial Activity Comparison

The antimicrobial efficacy of a series of synthesized N-substituted benzamide derivatives was evaluated against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The results, presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, are summarized below.

Table 1: Antimicrobial Activity of N-Substituted Benzamide Derivatives [1]

Compound IDGram-Positive Bacteria (B. subtilis)Gram-Negative Bacteria (E. coli)
Zone of Inhibition (mm)MIC (µg/mL)
5a 256.25
6b 246.25
6c --

Note: '-' indicates data not reported in the source.

Structure-Activity Relationship (SAR) Insights

The preliminary data suggests that the nature and position of substituents on the benzamide scaffold play a crucial role in determining the antimicrobial activity and spectrum. Compound 5a demonstrated broad-spectrum activity, inhibiting the growth of both B. subtilis and E. coli. In contrast, compounds 6b and 6c exhibited more specific activity, with 6b being more effective against the Gram-positive B. subtilis and 6c against the Gram-negative E. coli.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the evaluation of antimicrobial activity.

Synthesis of N-Substituted Benzamide Derivatives

A series of twelve benzamide compounds were synthesized for this study.[1] The general synthetic scheme is outlined below.

cluster_synthesis General Synthesis Workflow p-hydroxy_benzoic_acid p-hydroxy benzoic acid acid_chloride Acid Chloride Intermediate p-hydroxy_benzoic_acid->acid_chloride Reaction thionyl_chloride Thionyl Chloride thionyl_chloride->acid_chloride benzamide_derivatives N-Substituted Benzamide Derivatives acid_chloride->benzamide_derivatives Amidation substituted_amines Substituted Amines substituted_amines->benzamide_derivatives cluster_workflow Antimicrobial Assay Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum prepare_plates Prepare Agar Plates prepare_inoculum->prepare_plates inoculate_plates Inoculate Plates prepare_plates->inoculate_plates apply_discs Apply Compound-impregnated Discs inoculate_plates->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-amino-2-methylbenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 3-amino-2-methylbenzoate, aligning with standard laboratory safety protocols and regulatory considerations.

Hazard and Safety Overview

This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified with specific hazards that dictate its proper storage and disposal.

Summary of Hazard Information:

Hazard ClassificationDescriptionPrecautionary Codes
Skin IrritationCauses skin irritation.P264, P280, P302+P352
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.P261, P271, P304+P340

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazards and complies with local and national regulations. Chemical waste should not be disposed of in regular trash or down the sewer system.[1][2] It is essential to engage with an authorized waste management company for final disposal.[3]

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Respiratory Protection: If handling in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Ventilation: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound.[4][5]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[1] Do not use abbreviations or chemical formulas.[1]

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent any adverse chemical reactions.[3]

3. Preparing for Disposal:

  • Unused Product: For unused or surplus this compound, do not attempt to neutralize it in the lab unless you are trained and equipped for such procedures. It should be disposed of in its original container if possible, or a suitable, labeled waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, or weighing paper, should also be collected in the designated hazardous waste container.

  • Empty Containers: An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent). The rinsate from this process must be collected and disposed of as hazardous waste.[5]

4. Storage and Final Disposal:

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.[4] This area should be accessible only to authorized personnel.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[3] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport it safely.

  • Documentation: Maintain a record of the disposal, including the name of the waste, quantity, disposal date, and the contact information of the waste management company, as required by regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect_waste Collect Waste Chemical and Contaminated Materials container->collect_waste seal_label Seal and Ensure Proper Labeling (Name, Date, Hazards) collect_waste->seal_label storage Store in Designated, Secure Hazardous Waste Area seal_label->storage disposal_co Arrange for Pickup by Licensed Disposal Company storage->disposal_co document Complete and Retain Disposal Documentation disposal_co->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal protocols for handling this compound (CAS No. 18583-89-6) in a laboratory setting. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure research environment.

Hazard Summary

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3) [1]

  • Harmful if swallowed, in contact with skin, or if inhaled. [2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

Protection Level Equipment Purpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of vapors, dust, or aerosols.
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with side shieldsTo protect eyes from splashes and airborne particles.[1][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact.[1] Gloves should be inspected before use and changed frequently.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or P95 respiratorRequired when working outside of a fume hood or if there is a risk of generating dust or aerosols.[1]
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound during routine laboratory operations.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Location: Ensure that a certified chemical fume hood is available and functioning correctly.[4]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]

  • PPE: Don all required personal protective equipment as detailed in the table above before entering the designated handling area.

Handling the Compound
  • Weighing: If weighing the solid form, perform this task within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Reactions: All reactions involving this compound must be conducted within a chemical fume hood.[4] Ensure all glassware is securely clamped.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • Storage: Securely close the container and store it in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[2]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.

operational_workflow cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedures cluster_post 3. Post-Handling prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Operation prep_risk->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency prep_ppe Don Appropriate PPE prep_emergency->prep_ppe handle_weigh Weigh in Ventilated Area prep_ppe->handle_weigh handle_dissolve Dissolve with Care handle_weigh->handle_dissolve handle_react Conduct Reactions in Fume Hood handle_dissolve->handle_react handle_hygiene Practice Good Hygiene handle_react->handle_hygiene post_decon Decontaminate Work Area handle_hygiene->post_decon post_store Store Securely post_decon->post_store post_label Ensure Proper Labeling post_store->post_label

Operational Workflow for Handling this compound.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

Final Disposal
  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company. The recommended disposal method is incineration in a permitted hazardous waste facility.[6]

Spill Management
  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site once the material is removed.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert laboratory safety personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

disposal_workflow cluster_collection 1. Waste Collection cluster_disposal 2. Final Disposal cluster_spill 3. Spill Management waste_solid Solid Waste in Labeled Container waste_liquid Liquid Waste in Labeled Container waste_solid->waste_liquid waste_rinse Collect First Rinse of Empty Containers waste_liquid->waste_rinse disp_regs Follow Local/State/Federal Regulations waste_rinse->disp_regs disp_prof Use Licensed Waste Management Service disp_regs->disp_prof disp_incin Recommended: Incineration disp_prof->disp_incin spill_minor Minor Spill: Absorb and Collect spill_major Major Spill: Evacuate and Alert spill_minor->spill_major

Disposal and Spill Management Workflow.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.